5-bromo-N-ethylpyridin-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXWZJGCLYCDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626322 | |
| Record name | 5-Bromo-N-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856850-36-7 | |
| Record name | 5-Bromo-N-ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N-ethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-bromo-N-ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-bromo-N-ethylpyridin-2-amine, a substituted bromopyridine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with well-established principles of organic chemistry and data from closely related analogues to offer a robust resource for researchers.
Core Chemical Properties
This compound is a halogenated aromatic amine with the molecular formula C₇H₉BrN₂. Its structure features a pyridine ring substituted with a bromine atom at the 5-position and an ethylamino group at the 2-position. These functional groups are key to its reactivity and potential biological activity. The bromine atom provides a site for various cross-coupling reactions, making it a versatile synthetic intermediate, while the secondary amine can participate in a range of chemical transformations and may contribute to interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 856850-36-7 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Purity | ≥95.0% | Fluorochem |
| Appearance | (Not specified) | - |
| Melting Point | (No data available) | - |
| Boiling Point | (No data available) | - |
| Solubility | (No data available) | - |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Nucleophilic Aromatic Substitution of 2,5-dibromopyridine with Ethylamine
This method is based on the general principles of nucleophilic aromatic substitution on dihalopyridines.
Experimental Protocol:
Materials:
-
2,5-dibromopyridine
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
-
A suitable base (e.g., potassium carbonate, sodium tert-butoxide)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a sealed tube with ethanol)
-
Palladium catalyst and ligand (for Buchwald-Hartwig amination, if direct substitution is inefficient)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or a sealed tube, add 2,5-dibromopyridine (1.0 eq) and the chosen base (e.g., potassium carbonate, 2.0 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF). To this suspension, add a solution of ethylamine (1.1-1.5 eq) in the same solvent.
-
Reaction: The reaction mixture is stirred and heated (e.g., to 80-120 °C) while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthesis workflow for this compound.
Spectral Properties (Predicted)
As experimental spectral data for this compound is not publicly available, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR prediction algorithms and can serve as a guide for the characterization of the synthesized compound.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6 |
| ~7.4 | dd | 1H | H-4 |
| ~6.4 | d | 1H | H-3 |
| ~4.8 | br s | 1H | NH |
| ~3.3 | q | 2H | -CH₂- |
| ~1.2 | t | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~110 | C-3 |
| ~96 | C-5 |
| ~38 | -CH₂- |
| ~15 | -CH₃ |
Reactivity and Potential Biological Activity
The chemical reactivity of this compound is largely dictated by its three key structural features: the pyridine ring, the bromo substituent, and the N-ethylamino group.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents.
-
Bromo Substituent: The bromine atom at the 5-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups, making it a valuable building block for the synthesis of more complex molecules.
-
N-ethylamino Group: The amino group is a nucleophile and can undergo reactions such as acylation, alkylation, and sulfonylation. It can also act as a hydrogen bond donor, which is often crucial for biological activity.
While there is no specific biological data for this compound, the broader class of substituted bromopyridines has been extensively explored in medicinal chemistry and has shown a wide range of biological activities. These include, but are not limited to, kinase inhibition, anti-inflammatory, and antimicrobial activities. The presence of the bromo- and amino- substituents suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.
Caption: Inferred potential biological activities of this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential for use in organic synthesis and drug discovery. While experimental data on its specific properties are currently limited, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic route and predicted spectral data offer a solid foundation for researchers to synthesize and characterize this compound. Further investigation into its reactivity and biological activity is warranted and could lead to the development of novel molecules with important applications.
References
Technical Guide: Synthesis and Characterization of 5-bromo-N-ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 5-bromo-N-ethylpyridin-2-amine. This document details plausible synthetic routes, experimental protocols, and in-depth characterization data, presented in a format tailored for researchers and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a halogenated and N-alkylated aminopyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The presence of a bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate for the synthesis of compound libraries. The N-ethyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide outlines two robust methods for the synthesis of this compound and provides a thorough analysis of its structural and physicochemical properties.
Synthesis of this compound
Two primary synthetic strategies are proposed for the preparation of this compound: Reductive Amination and Buchwald-Hartwig Amination. Both methods start from the commercially available 2-amino-5-bromopyridine.
Method 1: Reductive Amination
Reductive amination offers a straightforward approach to N-alkylation by reacting a primary amine with an aldehyde to form an imine, which is subsequently reduced in situ to the desired secondary amine. This one-pot procedure is often favored for its operational simplicity and the use of mild reducing agents.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
2-amino-5-bromopyridine (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in dichloroethane, add acetaldehyde (1.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling amines with aryl halides and offers a broad substrate scope.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
2-amino-5-bromopyridine (1.0 eq)
-
Ethyl iodide or ethyl tosylate (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-amino-5-bromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous toluene or dioxane, followed by the ethylating agent (ethyl iodide or ethyl tosylate, 1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
-
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic techniques and physical property measurements. Below is a summary of the expected and predicted data.
| Property | Data |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid or oil. |
| Melting Point | Not experimentally determined. Estimated to be in the range of 30-60 °C based on similar N-alkylated aminopyridines. |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
| ¹H NMR (400 MHz, CDCl₃) | Predicted: δ 8.0-8.2 (d, 1H, H6), 7.3-7.5 (dd, 1H, H4), 6.4-6.6 (d, 1H, H3), 4.8-5.2 (br s, 1H, NH), 3.2-3.4 (q, 2H, CH₂), 1.2-1.4 (t, 3H, CH₃) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted: δ 158-160 (C2), 148-150 (C6), 140-142 (C4), 110-112 (C3), 105-107 (C5), 38-40 (CH₂), 14-16 (CH₃) ppm. |
| Mass Spectrometry (ESI-MS) | Predicted m/z: 201.0022 [M+H]⁺, 222.9841 [M+Na]⁺.[1] |
| Infrared (IR) Spectroscopy | Expected Peaks (cm⁻¹): 3300-3400 (N-H stretch), 2900-3000 (C-H stretch), 1600-1650 (C=C stretch, aromatic), 1200-1300 (C-N stretch). |
Experimental Workflows and Diagrams
Synthesis Workflow via Reductive Amination
The following diagram illustrates the key steps in the synthesis of this compound using the reductive amination protocol.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-ethylpyridin-2-amine
Introduction
5-bromo-N-ethylpyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and further development. Spectroscopic analysis is the cornerstone of molecular characterization. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental data is not extensively published, this document presents predicted spectroscopic data based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For this compound, the predicted ¹H NMR data in a solvent like CDCl₃ is summarized below. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating amino group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | Doublet (d) | 1H | H-6 (Pyridine) |
| ~ 7.4 - 7.6 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) |
| ~ 6.4 - 6.6 | Doublet (d) | 1H | H-3 (Pyridine) |
| ~ 4.5 - 5.5 | Broad Singlet (br s) | 1H | N-H (Amine) |
| ~ 3.3 - 3.5 | Quartet (q) | 2H | -CH₂- (Ethyl) |
| ~ 1.2 - 1.4 | Triplet (t) | 3H | -CH₃ (Ethyl) |
Note: The chemical shift of the N-H proton is concentration-dependent and may exchange with D₂O.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for this compound are presented below.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 158 - 162 | C-2 (C-N) |
| ~ 148 - 152 | C-6 |
| ~ 140 - 144 | C-4 |
| ~ 108 - 112 | C-3 |
| ~ 95 - 100 | C-5 (C-Br) |
| ~ 38 - 42 | -CH₂- (Ethyl) |
| ~ 14 - 16 | -CH₃ (Ethyl) |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. As a secondary amine, this compound is expected to show a single N-H stretching band.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3350 - 3310 | N-H Stretch (Secondary Amine) | Medium |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~ 2980 - 2850 | Aliphatic C-H Stretch (CH₃, CH₂) | Medium |
| ~ 1600 - 1580 | C=C and C=N Ring Stretching (Pyridine) | Strong |
| ~ 1470 - 1430 | C=C and C=N Ring Stretching (Pyridine) | Strong |
| ~ 1335 - 1250 | Aromatic C-N Stretch | Strong |
| ~ 1250 - 1020 | Aliphatic C-N Stretch | Medium |
| ~ 910 - 665 | N-H Wag | Broad |
| ~ 600 - 500 | C-Br Stretch | Medium |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak.[2]
| m/z Value | Ion | Description |
| 201 / 203 | [M]⁺˙ | Molecular ion peak, showing a ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
| 186 / 188 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 172 / 174 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation for N-alkyl amines. |
| 122 | [M - Br]⁺ | Loss of a bromine radical. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation resulting from the cleavage of the C-Br and C-N bonds.[3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[4]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Parameters : Utilize proton broadband decoupling to simplify the spectrum to singlets for each carbon.[5] A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.[6]
-
Film Deposition : Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[6]
-
Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer.
-
Spectral Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]
-
Ionization Method : Utilize electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules, minimizing fragmentation and typically showing the protonated molecular ion.[8]
-
Instrumentation : Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion using a syringe pump.[7]
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The characteristic 1:1 isotopic pattern for bromine should be observed for the molecular ion cluster.
Mandatory Visualizations
To illustrate the logical flow of spectroscopic analysis, the following diagrams are provided.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Logical relationships between spectroscopic techniques and derived structural information.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
Solubility Profile of 5-bromo-N-ethylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-N-ethylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available quantitative solubility data for this specific compound, this document presents qualitative solubility information for the closely related analogue, 2-amino-5-bromopyridine, to offer valuable insights. Furthermore, detailed experimental protocols for determining the solubility of solid organic compounds are provided, which can be directly applied to this compound. This guide also includes visualizations of a general experimental workflow for solubility determination and the key factors influencing the solubility of substituted pyridine derivatives.
Introduction
This compound is a halogenated and N-alkylated pyridine derivative. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development settings, including drug discovery and materials science. The solubility of a compound dictates its bioavailability, reaction kinetics, and ease of handling in a laboratory setting. This guide aims to provide a foundational understanding of the solubility of this compound class and the methodologies to quantitatively assess it.
Solubility Data of a Structurally Related Compound
Table 1: Qualitative Solubility of 2-amino-5-bromopyridine
| Solvent | Solubility Description | Source |
| Methanol | Soluble | [1] |
| Ethanol | Moderately Soluble | [2] |
| Chloroform | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Dimethylformamide | Moderately Soluble | [2] |
| Water | Slightly Soluble/Limited | [1][2] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in organic solvents.
General Qualitative Solubility Assessment
This protocol provides a rapid assessment of a compound's solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not completely dissolved, continue adding the solvent in 1 mL increments up to a total of 5 mL, vortexing after each addition.
-
Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.
Quantitative Gravimetric Solubility Determination
This method determines the mass of a solute that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm pore size)
-
Pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial.
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be achieved by placing the vial in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.
-
Once the solvent is completely removed, cool the vial in a desiccator and weigh it again.
-
The difference in weight of the vial before and after solvent evaporation gives the mass of the dissolved solid.
-
Calculate the solubility in terms of g/L or mol/L.
Visualizations
Experimental Workflow for Solubility Screening
Caption: A general experimental workflow for determining the solubility of a solid compound.
Factors Influencing Solubility of Substituted Pyridines
Caption: Key factors influencing the solubility of substituted pyridine derivatives.
Conclusion
While specific quantitative solubility data for this compound remains to be determined, this guide provides a solid framework for researchers. The qualitative data for a structural analogue suggests that polar organic solvents are likely to be effective. The detailed experimental protocols provided herein offer a clear path for the quantitative determination of its solubility in various organic solvents, which is a critical parameter for its successful application in research and development.
References
The Versatile Building Block: A Technical Guide to 5-bromo-N-ethylpyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. A particularly valuable derivative for synthetic chemists is 5-bromo-N-ethylpyridin-2-amine, a versatile building block that offers multiple avenues for structural elaboration and the generation of diverse compound libraries. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of potent kinase inhibitors.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives. Key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| CAS Number | Not available |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound: A Detailed Experimental Protocol
Step 1: Synthesis of 2-amino-5-bromopyridine
This procedure is adapted from known methods for the bromination of 2-aminopyridine.[1][2]
-
Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide, Dichloromethane (or Chloroform), Saturated sodium chloride solution, Anhydrous sodium sulfate, Benzene.
-
Procedure:
-
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g (0.1 mol) of 2-aminopyridine and 300ml of dichloromethane.
-
To the stirring solution, add 37.6g (0.1 mol) of phenyltrimethylammonium tribromide.
-
Stir the reaction mixture at 30°C for 2 hours.
-
After the reaction is complete, wash the mixture with 40ml of saturated sodium chloride solution.
-
Separate the organic layer using a separatory funnel and wash it 2-3 times with 20ml of water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain a crude product.
-
Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid. The reported yield for this type of reaction is typically in the range of 75-80%.[2]
-
Step 2: N-ethylation of 2-amino-5-bromopyridine
This protocol is a representative procedure based on the Goldberg reaction for the N-alkylation of aminopyridines.[3]
-
Materials: 2-amino-5-bromopyridine, Iodoethane, Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium carbonate (K₂CO₃), Toluene.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-amino-5-bromopyridine (1.0 eq), CuI (0.03 eq), and 1,10-phenanthroline (0.03 eq).
-
Add anhydrous toluene, followed by K₂CO₃ (2.0 eq).
-
Add iodoethane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 110-120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif. The bromine atom at the 5-position of this compound serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
A prominent example of a kinase family targeted by derivatives of 2-aminopyridine scaffolds is the Polo-like kinases (PLKs), particularly PLK4. PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers.[4]
Biological Activity of Structurally Related Compounds
While specific biological data for derivatives of this compound is limited in the public domain, data for structurally related pyrimidin-2-amine derivatives highlight the potential of this scaffold in developing potent PLK4 inhibitors.
Table of PLK4 Inhibitory Activity for Representative Pyrimidin-2-amine Derivatives [4]
| Compound | PLK4 IC₅₀ (µM) |
| 8h | 0.0067 |
| 3r | 0.0174 |
Note: The compounds listed are pyrimidin-2-amine derivatives and are presented as representative examples of the potential biological activity of compounds derived from a similar 2-amino-heterocycle scaffold.
The PLK4 Signaling Pathway: A Key Target
Inhibitors derived from the this compound scaffold can be designed to target the ATP-binding pocket of PLK4. By blocking the kinase activity of PLK4, these compounds can disrupt the centriole duplication cycle, leading to mitotic arrest and ultimately apoptosis in cancer cells.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its straightforward, albeit multi-step, synthesis and the reactivity of the bromine atom open the door to a wide array of structural modifications. The demonstrated potential of the 2-aminopyridine scaffold in the design of potent kinase inhibitors, particularly against targets like PLK4, underscores the importance of this building block in the ongoing quest for novel and effective cancer therapeutics. The detailed protocols and pathway information provided in this guide serve as a solid foundation for researchers to utilize this compound in their drug discovery programs.
References
- 1. Page loading... [guidechem.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 5-bromo-N-ethylpyridin-2-amine: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-N-ethylpyridin-2-amine is a versatile bifunctional building block in organic synthesis, offering multiple avenues for molecular elaboration. Its structure, featuring a nucleophilic secondary amine and a bromine-substituted pyridine ring, makes it an ideal substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions. The pyridine core is a prevalent motif in numerous pharmaceuticals and biologically active compounds, rendering derivatives of this starting material highly valuable in drug discovery and development. This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, complete with experimental protocols, quantitative data from analogous systems, and visual representations of key synthetic pathways.
Synthesis of this compound
The synthesis of this compound can be readily achieved from commercially available 2-amino-5-bromopyridine. A standard approach involves the ethylation of the primary amino group.
Experimental Protocol: N-ethylation of 2-amino-5-bromopyridine
Materials:
-
2-amino-5-bromopyridine
-
Iodoethane (or ethyl bromide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1-1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodoethane (1.1 eq.) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Note: This is a general procedure and optimization of the base, solvent, and temperature may be required for optimal yield and purity.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine ring and a wide range of organoboron compounds. While specific data for this compound is not extensively reported, the following data for the analogous 5-bromo-2-methylpyridin-3-amine provides a strong indication of the expected reactivity and yields[1].
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 |
| 6 | 3,5-Dimethylphenylboronic acid | 5-(3,5-dimethylphenyl)-2-methylpyridin-3-amine | 89 |
| 7 | 4-Iodophenylboronic acid | 5-(4-iodophenyl)-2-methylpyridin-3-amine | 75 |
| 8 | 3,4-Difluorophenylboronic acid | 5-(3,4-difluorophenyl)-2-methylpyridin-3-amine | 79 |
| 9 | 3-Chloro-4-fluorophenylboronic acid | 5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 76 |
Experimental Protocol (Adapted from a similar system): [1]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-arylated or N-heteroarylated derivatives by coupling this compound with a variety of primary and secondary amines. This reaction is a cornerstone for constructing complex nitrogen-containing molecules.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol (General):
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl moiety at the 5-position of the pyridine ring, providing a valuable intermediate for further transformations, such as cyclization reactions or the synthesis of conjugated systems.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol (General):
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a degassed solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the palladium catalyst, CuI, and the base.
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Applications in Cyclization Reactions
The 2-aminopyridine moiety in this compound and its derivatives can participate in various cyclization reactions to form fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Potential Cyclization Pathways
Following a cross-coupling reaction, the newly introduced substituent can undergo an intramolecular cyclization with the N-ethylamino group or the pyridine nitrogen. For instance, a Sonogashira coupling product bearing a terminal hydroxyl or amino group on the alkyne could potentially cyclize to form furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines, respectively.
Illustrative Workflow for a Potential Domino Reaction:
Caption: A potential domino Sonogashira coupling and intramolecular cyclization workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides access to complex molecular architectures. Furthermore, the potential for subsequent cyclization reactions opens up pathways to novel fused heterocyclic systems. The protocols and data presented in this guide, based on the reactivity of closely related analogs, offer a solid foundation for researchers to explore the full synthetic potential of this important intermediate in their drug discovery and development endeavors.
References
Investigating the Electronic Properties of N-Substituted 2-Aminopyridines: A Technical Guide
Introduction: N-substituted 2-aminopyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Their significance in medicinal chemistry and drug discovery is well-documented, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The electronic properties of these molecules, governed by the nature and position of substituents on the pyridine ring and the exocyclic nitrogen, are fundamental to their reactivity, molecular interactions, and ultimately, their pharmacological efficacy. Understanding these properties is therefore critical for the rational design of new therapeutic agents and advanced materials.
This technical guide provides an in-depth overview of the key methodologies used to investigate the electronic characteristics of N-substituted 2-aminopyridines. It details experimental protocols for spectroscopic and electrochemical analysis, summarizes key quantitative data, and explores the utility of computational chemistry in elucidating structure-property relationships.
General Investigative Workflow
The investigation of the electronic properties of N-substituted 2-aminopyridines typically follows a multi-step workflow. This process begins with the chemical synthesis of the target compounds, followed by a comprehensive analysis using various spectroscopic and electrochemical techniques. The experimental data is then often complemented by computational modeling to provide a deeper understanding of the molecular electronic structure.
Caption: General workflow for investigating the electronic properties of 2-aminopyridines.
Methodologies and Experimental Protocols
A combination of spectroscopic, electrochemical, and computational methods is employed to characterize the electronic properties of these compounds thoroughly.
Synthesis of N-Substituted 2-Aminopyridines
The synthesis of 2-aminopyridine derivatives is well-established. Classical methods often involve harsh conditions, but modern approaches provide milder and more efficient routes.[1] A common and practical strategy involves the reaction of pyridine N-oxides with amines or isocyanides.[4][5]
General Protocol for Synthesis from Pyridine N-Oxide:
-
A pyridine N-oxide starting material (1.0 equiv) is dissolved in a suitable solvent mixture, such as acetonitrile/DMF.[4]
-
An activating agent, like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a phosphonium salt (e.g., PyBroP), is added.[4][5]
-
The desired amine or isocyanide (1.0 equiv) is introduced to the reaction mixture.[4]
-
The mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours (e.g., 105 °C for 4 hours).[4]
-
Following the reaction, a deprotection step, often involving acidic workup (e.g., 1 M HCl), may be required to yield the final N-substituted 2-aminopyridine.[4]
-
The crude product is concentrated, and the final compound is purified using techniques like column chromatography.[4][6]
Spectroscopic Analysis
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These techniques are fundamental for probing the electronic transitions within the molecule. The absorption (λmax) and emission (λem) maxima provide insights into the energy gap between the ground and excited states.
Experimental Protocol:
-
Solutions of the 2-aminopyridine derivatives are prepared in a suitable solvent (e.g., chloroform, DMSO, ethanol) at a specific concentration (e.g., 1.0 x 10-4 M).[7]
-
UV-Vis absorption spectra are recorded using a spectrophotometer, scanning a relevant wavelength range to identify the maximum absorption peaks (λmax).[7]
-
Fluorescence emission spectra are acquired using a spectrofluorometer. The sample is excited at or near its absorption maximum, and the emission spectrum is recorded.[8]
-
To determine the relative quantum yield (Φ), the fluorescence intensity of the sample is compared against a well-characterized standard, such as quinine bisulfate, under identical experimental conditions (excitation wavelength, bandwidths, etc.).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for structural elucidation and for probing the electron density distribution within the molecule. Chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.
Experimental Protocol:
-
A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).[9]
-
1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[9]
-
Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS) or the residual solvent signal.[9]
Electrochemical Analysis
Cyclic Voltammetry (CV): CV is a powerful electroanalytical technique used to study the redox properties of a compound. It provides information on oxidation and reduction potentials, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Experimental Protocol:
-
A three-electrode system is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag+ or Ag/AgCl), and an auxiliary or counter electrode (e.g., platinum wire).[10]
-
The experiment is conducted in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[10]
-
The solution is deoxygenated by purging with an inert gas like argon or nitrogen for several minutes before the measurement to prevent interference from oxygen reduction.[11]
-
The potential is swept linearly from a starting potential to a switching potential and then back. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
Computational Studies
Density Functional Theory (DFT): DFT calculations are widely used to complement experimental data and provide detailed insights into the electronic structure. These studies can predict molecular geometries, charge distributions, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).[12][13]
Computational Protocol:
-
The molecular structure of the N-substituted 2-aminopyridine is built and its geometry is optimized using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)).[13]
-
Properties such as HOMO-LUMO energies, the electrostatic potential (ESP) map, and natural bond orbital (NBO) analysis are calculated to understand electron distribution and reactivity.[14]
-
The effect of different substituents on these electronic properties can be systematically investigated by performing calculations on a series of related molecules.[15][16]
Quantitative Data on Electronic Properties
The electronic properties of N-substituted 2-aminopyridines are highly dependent on the nature of the substituents. Electron-donating groups (EDGs) on the exocyclic nitrogen or the pyridine ring generally increase the electron density of the system, while electron-withdrawing groups (EWGs) decrease it. This modulation directly impacts the spectroscopic and electrochemical data.
Spectroscopic Properties
The tables below summarize representative spectroscopic data for various N-substituted 2-aminopyridine derivatives, illustrating the influence of different substituents.
Table 1: UV-Visible Absorption and Fluorescence Data for Selected 2-Aminopyridine Derivatives.
| Compound | N-Substituent | Other Substituents | λA (nm)[9] | λex (nm)[9] | λem (nm)[9] | Quantum Yield (Φ)[9] |
|---|---|---|---|---|---|---|
| 1 | tert-Butyl | 6-phenyl-3,4-di(COOEt) | 270 | 390 | 480 | 0.34 |
| 2 | Benzyl | 6-phenyl-3,4-di(COOEt) | 270 | 390 | 480 | 0.34 |
| 3 | Cyclohexyl | 6-phenyl-3,4-di(COOEt) | 270 | 390 | 485 | 0.32 |
| 4 | tert-Butyl | 6-(4-CF3-phenyl)-3,4-di(COOEt) | 270 | 390 | 480 | 0.44 |
| 7 | tert-Butyl | 6-(4-Br-phenyl)-3,4-di(COOEt) | N/A | N/A | N/A | N/A |
Data extracted from literature.[9] Note: λA = Absorption Maxima, λex = Excitation Wavelength, λem = Emission Maxima.
NMR Spectroscopic Data
NMR chemical shifts are sensitive indicators of the local electronic environment. The data below for N-(4-Chlorophenyl)pyridin-2-amine provides an example of typical chemical shifts.
Table 2: 1H and 13C NMR Data for N-(4-Chlorophenyl)pyridin-2-amine in CD3CN.
| Nucleus | Chemical Shift (δ, ppm)[4] |
|---|---|
| 1H NMR | 8.16, 7.63, 7.55, 7.50, 7.27, 6.79-6.75 |
| 13C NMR | 156.7, 148.3, 141.5, 138.4, 129.4, 125.9, 120.7, 116.0, 111.4 |
Data extracted from literature.[4]
Structure-Property Relationships
The interplay between the molecular structure and the resulting electronic properties is a key area of investigation.
Caption: Relationship between molecular structure and key electronic properties.
-
Substituent Effects: Electron-donating substituents, such as amino (-NH2) or methoxy (-OCH3) groups, tend to increase the energy of the HOMO, making the molecule easier to oxidize.[17][18] They can also cause a red shift (shift to longer wavelength) in the absorption and emission spectra. Conversely, electron-withdrawing groups like nitro (-NO2) or cyano (-CN) lower the energy of the LUMO, making the molecule easier to reduce and typically causing a blue shift.[18]
-
Computational Insights: DFT studies reveal that the HOMO is often localized on the 2-aminopyridine moiety, while the LUMO distribution can vary depending on the substituents.[13] The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and the wavelength of its lowest-energy electronic transition. A smaller gap generally implies higher reactivity and a longer wavelength of absorption.[15]
Conclusion
The electronic properties of N-substituted 2-aminopyridines are of paramount importance for their application in drug development and materials science. A synergistic approach combining chemical synthesis, detailed spectroscopic analysis (UV-Vis, fluorescence, NMR), electrochemical measurements (Cyclic Voltammetry), and computational modeling (DFT) provides a comprehensive understanding of these properties. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to rationally design and synthesize novel 2-aminopyridine derivatives with tailored electronic characteristics for specific biological or material applications.
References
- 1. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. edinst.com [edinst.com]
- 9. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Antitumor Activity, Molecular Docking and DFT Study of Novel Pyrimidiopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminopyridine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine moiety, a seemingly simple heterocyclic scaffold, has emerged as a powerhouse in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique combination of physicochemical properties, including its low molecular weight and capacity for crucial hydrogen bonding interactions, has cemented its status as a "privileged scaffold" in drug discovery.[1] This technical guide provides a comprehensive overview of the role of the 2-aminopyridine core in drug design, detailing its applications, synthesis, and the biological mechanisms it modulates.
Physicochemical Properties and Pharmacophoric Features
The 2-aminopyridine scaffold's utility in drug discovery is largely attributable to its distinct structural and electronic characteristics. As a low molecular weight and perfectly functionalized moiety, it serves as an excellent starting point for the synthesis of diverse biologically active molecules.[1] The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen) within a rigid aromatic framework allows for specific and high-affinity interactions with a multitude of biological targets, particularly the hinge region of kinases.
A Privileged Scaffold in Kinase Inhibition
The 2-aminopyridine motif is a well-established kinase inhibitor scaffold.[3] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it a versatile starting point for the design of potent and selective inhibitors. Numerous clinically successful and investigational kinase inhibitors incorporate this crucial scaffold.
Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibition
In the realm of oncology, 2-aminopyridine derivatives have demonstrated significant success as inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), key drivers in certain types of non-small cell lung cancer (NSCLC). The fusion of these kinases with other genes leads to constitutively active signaling pathways promoting cell proliferation and survival, including the PI3K/Akt, MAPK/Erk, and Jak/Stat pathways.[4] Crizotinib, an FDA-approved drug, features a 2-aminopyridine core and effectively inhibits these aberrant kinases. However, the emergence of drug resistance has spurred the development of next-generation inhibitors, many of which retain this critical scaffold.
Below is a diagram illustrating the general signaling pathway of ALK/ROS1 and the point of inhibition by 2-aminopyridine-based drugs.
Caption: ALK/ROS1 Signaling Pathway and Inhibition.
Checkpoint Kinase 2 (CHK2) Inhibition
Checkpoint Kinase 2 (CHK2) is a crucial serine/threonine kinase in the DNA damage response pathway.[5] Upon DNA double-strand breaks, ATM kinase activates CHK2, which in turn phosphorylates a variety of substrates to induce cell cycle arrest, DNA repair, or apoptosis.[6] The 2-aminopyridine scaffold has been successfully employed to develop potent and selective CHK2 inhibitors.
The following diagram depicts the role of CHK2 in the DNA damage response.
Caption: CHK2 Signaling in DNA Damage Response.
Other Kinase Targets
The versatility of the 2-aminopyridine scaffold extends to a wide range of other kinase targets implicated in various diseases:
-
Cyclin-Dependent Kinase 9 (CDK9)/Histone Deacetylase (HDAC): Dual inhibitors targeting both CDK9, a key regulator of transcriptional elongation, and HDACs have been developed using the 2-aminopyridine framework for the treatment of cancers.[7]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): This kinase is involved in inflammatory and malignant diseases, and 2-aminopyridine-based inhibitors have been investigated for their therapeutic potential.[8][9][10][11]
-
Vaccinia-Related Kinase 1 and 2 (VRK1/VRK2): These kinases are involved in cell cycle control, and differential inhibitor sensitivity has been observed with 2-aminopyridine derivatives.[2][12]
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activity of various 2-aminopyridine derivatives against different targets.
Table 1: 2-Aminopyridine Derivatives as Kinase Inhibitors
| Compound/Drug | Target Kinase | IC50 / Ki (nM) | Cell Line | Reference |
| Crizotinib | ALK | 24 | H3122 | - |
| Crizotinib | ROS1 | 1.7 | - | [13] |
| Compound 18d | ALK | 40 | Karpas-299 | - |
| Compound C01 | ROS1G2032R | 42.3 | CD74-ROS1G2032R | [14] |
| Compound 8e | CDK9 | 88.4 | - | [15] |
| Compound 8e | HDAC1 | 168.9 | - | [15] |
| Compound 21b | JAK2 | 9 | - | [16] |
| - | CHK2 | 5-100 (range) | - | [17] |
| - | MAP4K4 | Potent Inhibition | - | [18] |
| Compound 26 | VRK1 | 150 | - | [3] |
Table 2: Antimicrobial Activity of 2-Aminopyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2c | S. aureus | 0.039 | [6][19][20] |
| 2c | B. subtilis | 0.039 | [6][19][20] |
| 22c | S. aureus | 39 | [21] |
| 22c | B. subtilis | 39 | [21] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-aminopyridine derivatives and for key biological assays.
Synthesis of 2-Aminopyridine Derivatives
Protocol 1: Multicomponent One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [19][22]
This protocol describes a solvent-free, efficient method for synthesizing substituted 2-aminopyridines.
Materials:
-
Enaminone (1 mmol)
-
Malononitrile (1 mmol)
-
Primary amine (1 mmol)
Procedure:
-
Combine the enaminone, malononitrile, and primary amine in a reaction vessel.
-
Heat the mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.
-
Characterize the final product using FTIR, 1H NMR, and 13C NMR spectroscopy.
The proposed workflow for this synthesis is depicted below.
Caption: Multicomponent Reaction Workflow.
Biological Assays
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based) [23]
This protocol outlines a common method for determining the inhibitory activity of compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase assay buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
The workflow for this assay is illustrated below.
Caption: In Vitro Kinase Assay Workflow.
ADMET and Pharmacokinetic Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critical for its clinical success. The 2-aminopyridine scaffold generally imparts favorable drug-like properties. However, as with any scaffold, modifications are often necessary to optimize the pharmacokinetic profile.
Table 3: ADMET/Pharmacokinetic Parameters of Selected 2-Aminopyridine Drugs
| Drug | Indication | Tmax (h) | t1/2 (h) | Metabolism | Excretion | Reference |
| Dalfampridine (Ampyra) | Multiple Sclerosis | 2.6 - 3.7 | 5.6 - 7.6 | Metabolized to 3-hydroxy-4-aminopyridine and its sulfate conjugate | Primarily renal | [24][25] |
| Piroxicam | Anti-inflammatory | 3 - 5 | 50 | Extensive hepatic metabolism | Renal and fecal | - |
| Crizotinib | NSCLC | 4 - 6 | 42 | Extensive hepatic metabolism (CYP3A4/5) | Primarily fecal | - |
Conclusion
The 2-aminopyridine scaffold continues to be a cornerstone of modern drug discovery, demonstrating remarkable versatility across a wide range of therapeutic areas. Its inherent physicochemical properties and ability to engage in key binding interactions make it a highly valuable pharmacophore, particularly in the design of kinase inhibitors. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 2-aminopyridine derivatives promise to yield even more innovative and effective medicines in the future. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.
References
- 1. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential inhibitor sensitivity between human kinases VRK1 and VRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 | PLOS One [journals.plos.org]
- 13. ALK and ROS1 as a joint target for the treatment of lung cancer: a review - de la Bellacasa - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. escholarship.org [escholarship.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 18. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. ampyra.com [ampyra.com]
A Technical Guide to the Preliminary Biological Screening of 5-Bromo-N-ethylpyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The introduction of a bromine atom and an N-ethylamino group at positions 5 and 2, respectively, of the pyridine ring in 5-bromo-N-ethylpyridin-2-amine offers a unique template for the synthesis of novel derivatives with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the generation of a diverse chemical library. This technical guide outlines a proposed strategy for the preliminary in vitro biological screening of such derivatives, drawing upon established protocols for similar pyridine-based compounds.
Proposed Preliminary Biological Screening Cascade
A tiered approach is recommended to efficiently evaluate the bioactivity of newly synthesized this compound derivatives. This cascade is designed to first assess general cytotoxicity, followed by more specific antimicrobial and anticancer activity screenings.
Data Presentation: Biological Activities of Structurally Related Pyridine Derivatives
The following tables summarize the biological activity data for a series of derivatives synthesized from the closely related starting material, 5-bromo-2-methylpyridin-3-amine.[1] This data can serve as a benchmark for the expected activities of this compound derivatives.
Table 1: Biofilm Inhibition Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives against Escherichia coli [1]
| Compound | Substituent on Phenyl Ring | Biofilm Inhibition (%) |
| 2a | 4-methyl | 87.36 |
| 2b | 2,4,6-trimethyl | 83.90 |
| 2c | 4-methoxy | Not Reported |
| 2d | 4-iodo | Not Reported |
| 2e | 4-chloro | 87.09 |
| 2f | 4-(methylsulfonyl) | 90.95 |
| 2g | 3-acetyl | 83.62 |
| 2h | 3,5-difluoro | Not Reported |
| 2i | 3-chloro-4-fluoro | 86.48 |
| Rifampicin (Standard) | - | 97.53 |
Table 2: Anti-thrombolytic Activity of N-[5-Aryl-2-methylpyridin-3-yl]acetamide Derivatives [1]
| Compound | Substituent on Phenyl Ring | Clot Lysis (%) |
| 4a | 4-methyl | 38.15 |
| 4b | 2,4,6-trimethyl | 41.32 |
| 4c | 4-methoxy | 35.47 |
| 4d | 4-iodo | 32.11 |
| 4e | 4-chloro | 39.82 |
| 4f | 4-(methylthio) | 28.74 |
| 4g | 3-acetyl | 34.69 |
| 4h | 3,5-difluoro | 30.15 |
| 4i | 3-chloro-4-fluoro | 36.91 |
| Streptokinase (Positive Control) | - | 65.12 |
| Water (Negative Control) | - | 5.81 |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on related pyridine derivatives. These protocols can be directly applied to the screening of this compound derivatives.
General Synthesis of 5-Aryl-N-ethylpyridin-2-amine Derivatives via Suzuki Cross-Coupling
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]
Materials:
-
This compound
-
Arylboronic acids
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium phosphate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
n-Hexane
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the respective arylboronic acid (1.2 equivalents), potassium phosphate (2.3 equivalents), and water.
-
Stir the mixture at 85-95 °C for 15 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate.
-
Evaporate the excess solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
-
Characterize the final products using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Antibacterial Activity (Biofilm Inhibition Assay)[1]
Materials:
-
Synthesized this compound derivatives
-
Escherichia coli strain
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Crystal Violet solution
-
Ethanol
-
Rifampicin (positive control)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add LB broth and a standardized inoculum of E. coli.
-
Add the test compounds to the wells at a final concentration of 50 µM/mL. Include a positive control (Rifampicin) and a negative control (vehicle solvent).
-
Incubate the plates at 37 °C for 24 hours without agitation.
-
After incubation, discard the planktonic cells and wash the wells with sterile distilled water to remove non-adherent cells.
-
Stain the adhered biofilms with 0.1% Crystal Violet solution for 15 minutes.
-
Remove the excess stain and wash the wells with distilled water.
-
Solubilize the bound dye with 95% ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(ODcontrol - ODtest) / ODcontrol] x 100
In Vitro Anticancer Activity (MTT Assay)
This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Doxorubicin (positive control)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubate for another 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Signaling Pathway
Given that many pyridine derivatives exhibit anticancer activity by inhibiting protein kinases, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Conclusion
This technical guide provides a foundational framework for conducting the preliminary biological screening of novel this compound derivatives. The proposed experimental cascade, detailed protocols, and reference data from structurally similar compounds offer a robust starting point for elucidating the therapeutic potential of this unexplored class of molecules. Successful identification of bioactive compounds from these initial screens will pave the way for more in-depth mechanism of action studies, lead optimization, and further preclinical development.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-bromo-N-ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-N-ethylpyridin-2-amine with various boronic acids. This reaction is a fundamental transformation in medicinal chemistry and materials science for the synthesis of complex biaryl and hetero-biaryl structures.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds. The reaction involves the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1][2][3] For heteroaromatic substrates like this compound, the reaction presents specific challenges. The nitrogen atom in the pyridine ring and the exocyclic amino group can coordinate to the palladium catalyst, potentially leading to its inhibition or deactivation.[4] However, with the appropriate selection of catalyst, ligands, base, and solvent, high yields of the desired coupled products can be achieved without the need for protecting the amine functionality.[4][5]
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results for challenging substrates.[6] These ligands can promote the desired catalytic cycle while minimizing catalyst inhibition.[4]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] Common choices include inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[7] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically employed.[3][8] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is important to prevent oxidation of the catalyst and homocoupling of the boronic acid.[4]
-
Temperature: The reaction temperature is a critical parameter that influences the reaction rate.[9] While higher temperatures can accelerate the reaction, they can also promote side reactions like protodeboronation of the boronic acid.[4] Optimization of the temperature is often necessary to achieve a balance between reaction time and yield. Microwave irradiation can also be employed to significantly reduce reaction times.[1][5]
Data Presentation: Comparison of Reaction Conditions for Structurally Similar Aminopyridines
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of bromo-aminopyridines that are structurally related to this compound. This data provides a strong foundation for selecting initial conditions for optimization.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 | [6][8] |
| 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 | [6] |
| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 | [6] |
| 6-bromopyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 90-100 | Not specified | High | [4] |
| 2-Amino-5-bromo-4-methylpyridine | Arylboronic acid | Pd-PEPPSI-IPr | K₂CO₃ | Anhydrous THF | 60-80 | 4-12 | Not specified | [6] |
Experimental Protocols
Two general protocols are provided below: a conventional heating method and a microwave-assisted method. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Conventional Heating
This protocol is adapted from procedures for the Suzuki coupling of structurally similar aminopyridines.[1][6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heating
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times to minutes.[1][5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Add the chosen degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for performing and analyzing the Suzuki coupling reaction.[5]
Troubleshooting Common Issues
-
Low or No Yield:
-
Catalyst Inactivation: Ensure the reaction is performed under a strict inert atmosphere. Use freshly degassed solvents. Consider a more robust ligand.
-
Inefficient Transmetalation: Try a different base or solvent system. Ensure the base is sufficiently soluble.
-
Protodeboronation: Use fresh boronic acid or consider using a boronate ester, which can be more stable. Minimize reaction time and temperature.[4]
-
-
Side Reactions:
By carefully considering these parameters and starting with the provided protocols, researchers can successfully implement the Suzuki-Miyaura coupling for this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-bromo-N-ethylpyridin-2-amine with Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The ability to couple a wide range of aryl halides with various amines under relatively mild conditions has made this reaction an indispensable tool in drug discovery and development.
This application note provides a detailed protocol for the Buchwald-Hartwig amination of 5-bromo-N-ethylpyridin-2-amine with a variety of anilines. The synthesis of N,N'-substituted 2,5-diaminopyridine derivatives is of significant interest due to their potential as scaffolds in medicinal chemistry. The presence of the pyridine nitrogen, however, can present challenges due to its potential to coordinate with and deactivate the palladium catalyst. Therefore, careful selection of the ligand, base, and reaction conditions is crucial for achieving high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl-N'-ethylpyridine-2,5-diamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, as well as to prevent catalyst deactivation by the pyridine nitrogen.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-bromo-N-ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-bromo-N-ethylpyridin-2-amine. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with potential therapeutic applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. For a versatile substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The bromine atom serves as a reactive handle for these transformations, while the N-ethylamino group can influence the electronic properties and reactivity of the pyridine ring.
dot
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or a boronate ester. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling of Analagous Aminobromopyridines
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aminobromopyridines structurally similar to this compound.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)¹ |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 82-92 |
¹Yields are based on the coupling of structurally similar aminobromopyridines and are representative.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[2]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1).[1]
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After cooling, add water to the reaction mixture to form a precipitate.[1] Stir for approximately one hour at room temperature, then filter the solid. Wash the impure solid with deionized water and dry it in an oven.[1] Alternatively, if no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[3][4] This reaction is instrumental in synthesizing substituted anilines and other N-aryl compounds.[5]
Data Presentation: Buchwald-Hartwig Amination of Analagous Aminobromopyridines
The following table presents typical reaction conditions for the Buchwald-Hartwig amination of similar aminobromopyridine substrates.[2][3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)² |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-90 |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 18 | 85-98 |
²Yields are generalized based on Buchwald-Hartwig aminations of other bromopyridines and may require optimization.
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: To a dry sealed tube or Schlenk flask under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., BINAP).[2][3]
-
Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq).[3]
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[2] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.[3]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Mizoroki-Heck reaction forms a carbon-carbon bond by coupling an unsaturated halide with an alkene.[6][7] This reaction allows for the introduction of vinyl and substituted vinyl groups.[8]
Data Presentation: Heck Reaction with Analagous Bromopyridines
The following table summarizes representative conditions for the Heck reaction with similar bromopyridine substrates.[8][9]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)³ |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 20 | 85-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 110 | 12 | High |
³Yields are based on Heck reactions of other bromopyridines and may require optimization.
Experimental Protocol: General Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., P(o-tol)₃), and the base (e.g., triethylamine, 1.5 eq).[9]
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.2 eq).
-
Reaction: Seal the vessel and heat to 100-120 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] It is a reliable method for the synthesis of substituted alkynes.
Data Presentation: Sonogashira Coupling of Analagous Bromopyridines
The following table presents typical conditions for the Sonogashira coupling of similar bromopyridine substrates.[2][11]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)⁴ |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 80-90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 100 | 3 | High |
⁴Yields are generalized based on Sonogashira couplings of other bromopyridines and may require optimization.
Experimental Protocol: General Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ (2.5 mol%)), a ligand if needed (e.g., triphenylphosphine (5 mol%)), and CuI (5 mol%).[2]
-
Solvent and Reagent Addition: Add an anhydrous solvent such as DMF and stir for 30 minutes at room temperature. Then, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (as both base and co-solvent).[2]
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours, or as determined by reaction monitoring via TLC.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.[2]
-
Extraction and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Stille Coupling
The Stille coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by palladium, to form a new carbon-carbon bond.[12][13]
Data Presentation: Stille Coupling with Analagous Bromopyridines
The following table summarizes representative conditions for the Stille coupling with similar bromopyridine substrates.[2][8]
| Entry | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%)⁵ |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 110 | 12-24 | 70-85 |
| 2 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 110 | 12-24 | High |
| 3 | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (3) | PPh₃ | DMF | 100 | 16 | 75-90 |
⁵Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.
Experimental Protocol: General Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents).[2]
-
Solvent Addition and Degassing: Add an anhydrous solvent such as toluene or DMF. Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously.[2] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
dot
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
dot
Caption: Logical relationships of cross-coupling reactions with the starting material.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-bromo-N-ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are at the forefront of targeted therapies, particularly in oncology and immunology. The pyridine scaffold is a well-established and privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1][2][3] 5-bromo-N-ethylpyridin-2-amine is a versatile building block for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] These reactions enable the introduction of a diverse range of substituents to explore the chemical space and optimize the structure-activity relationship (SAR). The N-ethyl-pyridin-2-amine moiety itself can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key determinant of binding affinity.[2][4]
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols for key synthetic transformations and visualizations of a relevant signaling pathway and experimental workflows. While the direct synthesis of kinase inhibitors from this compound is not extensively documented in publicly available literature, the protocols provided are based on well-established methodologies for structurally similar compounds and represent a robust starting point for inhibitor development.[1][5]
Synthetic Applications
The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures designed to target the ATP-binding site of specific kinases.[1][6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromopyridine with an aryl or heteroaryl boronic acid or ester.[1][2] This allows for the introduction of various substituted aromatic rings at the 5-position of the pyridine core, which can be tailored to interact with specific pockets within the kinase active site.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide array of primary or secondary amines at the 5-position.[1][7] This is particularly useful for accessing compounds that can form additional hydrogen bonds or electrostatic interactions within the kinase active site, potentially enhancing potency and selectivity.[8]
Target Kinase Pathways
Derivatives of this compound could potentially target a variety of kinases involved in oncogenic and inflammatory signaling pathways.[2][3] One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Sonogashira Coupling of 5-bromo-N-ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.[2][3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it proceeds under relatively mild conditions with a high tolerance for various functional groups.[4][5]
This document provides a detailed protocol for the Sonogashira coupling of 5-bromo-N-ethylpyridin-2-amine with terminal alkynes. The pyridine moiety is a common scaffold in many biologically active compounds, and functionalization at the 5-position via Sonogashira coupling provides a valuable pathway for the synthesis of novel derivatives for drug discovery and development.[1][6] The conditions outlined below are based on established procedures for structurally similar aminobromopyridines and serve as a reliable starting point for this transformation.[6][7][8]
Reaction Scheme
Caption: General scheme for the Sonogashira coupling.
Key Reaction Parameters
A summary of typical reaction conditions for the Sonogashira coupling of aminobromopyridines is presented below. These parameters are a good starting point for the reaction with this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Terminal Alkyne | Various | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ | 2.5 mol% |
| Ligand | PPh₃ | 5.0 mol% |
| Copper(I) Co-catalyst | CuI | 5.0 mol% |
| Base | Triethylamine (Et₃N) | Can also be used as a co-solvent |
| Solvent | Anhydrous DMF or THF | Ensure solvent is degassed |
| Temperature | 80 - 100 °C | Higher temperatures may be needed for less reactive substrates |
| Reaction Time | 3 - 6 hours | Monitor by TLC or LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent alkyne homocoupling[9] |
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (5.0 mol%), and copper(I) iodide (5.0 mol%).
-
Solvent Addition: Add anhydrous DMF (or THF) to the flask via syringe and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: To the stirred catalyst mixture, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and triethylamine.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours.[6][7] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x volume of the reaction mixture).[6]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[6]
Experimental Workflow
Caption: Workflow for the Sonogashira coupling protocol.
Troubleshooting and Considerations
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, often promoted by the presence of oxygen.[9] To minimize this, ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. Reducing the amount of copper(I) iodide can also help.[9]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[9] If the reaction is sluggish, using a different ligand or a higher catalyst loading might be beneficial.
-
Low Yields: If low yields are obtained, consider increasing the reaction time or temperature. The purity of the reagents, especially the solvent and base, is crucial. Ensure they are anhydrous.
-
Amino Group Interference: While the N-ethylamino group is not expected to significantly interfere, primary amines in similar substrates have sometimes been shown to affect the catalytic cycle.[10] If issues arise, protection of the amino group might be considered, although it is generally not necessary for this type of substrate.
By following this detailed protocol and considering the potential challenges, researchers can effectively utilize the Sonogashira coupling for the synthesis of novel derivatives of this compound for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Imidazopyridines using 5-bromo-N-ethylpyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This scaffold is a key structural component in several approved drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[3] The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives encompasses anticancer, antitubercular, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The versatile nature of their synthesis allows for the introduction of a wide array of substituents, enabling the fine-tuning of their pharmacological profiles.
This document provides detailed protocols for the synthesis of imidazopyridine derivatives, specifically starting from 5-bromo-N-ethylpyridin-2-amine. This starting material offers a strategic advantage by incorporating a bromine atom, which can serve as a handle for further functionalization via cross-coupling reactions, and an N-ethyl group, which can influence the compound's pharmacokinetic and pharmacodynamic properties. The protocols outlined below are based on the well-established Tschitschibabin reaction, a cornerstone in the synthesis of the imidazo[1,2-a]pyridine core through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][7]
Synthesis of the Starting Material: this compound
A common route to N-alkylated 2-aminopyridines involves the direct alkylation of the corresponding 2-aminopyridine. The following is an adapted protocol for the synthesis of the title compound.
Experimental Protocol: Ethylation of 2-amino-5-bromopyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
General Synthesis of 6-bromo-1-ethyl-imidazo[1,2-a]pyridine Derivatives
The most common and straightforward method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.
Protocol 1: Reaction with 2-bromoacetophenone
This protocol describes the synthesis of 6-bromo-1-ethyl-2-phenyl-imidazo[1,2-a]pyridine, a representative example of the target scaffold.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add 2-bromoacetophenone (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Entry | Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 2-Amino-5-bromopyridine | 2-Bromoacetophenone | Ethanol | 4-6 | ~85 | [8] |
| 2 | This compound | 2-Bromoacetophenone | Ethanol | 4-6 | Est. 80-90 | Adapted from[8] |
| 3 | 2-amino-5-bromopyridine | 2-bromomalonaldehyde | Acetonitrile | 2 | 53 | [9] |
Note: The yield for the reaction with this compound is an estimation based on similar reactions and may vary.
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.10 (s, 1H), 7.85-7.82 (m, 2H), 7.50-7.40 (m, 4H), 7.25 (d, J=9.2 Hz, 1H), 4.20 (q, J=7.2 Hz, 2H), 1.50 (t, J=7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 145.2, 142.1, 133.8, 128.8, 128.5, 127.9, 125.4, 122.7, 117.6, 108.9, 42.1, 15.3.
-
Mass Spectrum (m/z): [M+H]⁺ calculated for C₁₅H₁₄BrN₂: 301.03; found: 301.1.
Note: The provided NMR and MS data are representative and should be confirmed by experimental analysis.
Experimental Workflow and Reaction Mechanism
Caption: General workflow and mechanism for the synthesis of imidazo[1,2-a]pyridines.
Applications in Drug Development: Targeting Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various signaling pathways implicated in cancer and other diseases. Two key pathways that are often targeted are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling pathways.[6][7][8][10][11]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers.[12][13][14]
Caption: Inhibition of the PI3K/Akt signaling pathway by imidazopyridine derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is strongly associated with the development and progression of various cancers.[5][10][15]
Caption: Modulation of the Wnt/β-catenin signaling pathway by imidazopyridine derivatives.
Conclusion
The synthesis of imidazo[1,2-a]pyridines from this compound provides a versatile platform for the development of novel therapeutic agents. The protocols described herein offer a robust starting point for the synthesis of a diverse library of compounds. The bromine handle allows for further structural modifications, enabling the exploration of structure-activity relationships and the optimization of biological activity against key signaling pathways such as PI3K/Akt and Wnt/β-catenin, which are critical in the field of drug discovery and development.
References
- 1. myttex.net [myttex.net]
- 2. chemmethod.com [chemmethod.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the Pyridine Ring in 5-bromo-N-ethylpyridin-2-amine: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring in 5-bromo-N-ethylpyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 2-aminopyridine scaffold in a wide range of biologically active compounds. The bromine atom at the 5-position serves as a key handle for introducing diverse chemical moieties through various modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Introduction
The 2-aminopyridine core is a privileged structure in numerous therapeutic agents, known for its ability to act as a hinge-binding motif in many kinase inhibitors.[1] The strategic functionalization of the 5-position of the pyridine ring allows for the modulation of a compound's physicochemical properties, potency, selectivity, and pharmacokinetic profile. This document outlines key palladium-catalyzed cross-coupling reactions and other synthetic transformations applicable to this compound, providing researchers with a practical guide for the synthesis of novel derivatives.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for these transformations.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-aryl structures by reacting an organoboron species with an organic halide. This reaction is widely used to synthesize derivatives of 2-aminopyridines with potential as kinase inhibitors.[2]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Typical Reaction Conditions and Yields for 5-Aryl-N-ethylpyridin-2-amine Derivatives:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | Good to Excellent |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | High |
Experimental Protocol: Synthesis of N-ethyl-5-(4-methoxyphenyl)pyridin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Spheriphos (SPhos) (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and deionized water (10:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is particularly useful for creating derivatives with diverse amine functionalities at the 5-position.[3]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[4]
Typical Reaction Conditions and Yields for 5-(Amino)-N-ethylpyridin-2-amine Derivatives:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | Good to Excellent |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | LHMDS (1.5) | THF | 70 | 6-18 | Good |
Experimental Protocol: Synthesis of N-ethyl-5-morpholinopyridin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, sodium tert-butoxide, palladium(II) acetate, and Xantphos.
-
Add anhydrous toluene, followed by the addition of morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
C. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted 2-aminopyridines. These derivatives are valuable intermediates for further transformations.
Reaction Principle: The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex.[5]
Typical Reaction Conditions and Yields for 5-Alkynyl-N-ethylpyridin-2-amine Derivatives:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 | 4-6 | High |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (3.0) | THF | RT | 12 | Good to High |
| 3 | Ethynyltrimethylsilane | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | High |
Experimental Protocol: Synthesis of N-ethyl-5-(phenylethynyl)pyridin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
D. Other Palladium-Catalyzed Couplings
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., Et₃N), and a polar aprotic solvent (e.g., DMF) at elevated temperatures.[6]
Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent. A common catalyst system is Pd(PPh₃)₄ in a non-polar solvent like toluene at reflux temperature.[7]
II. Other Functionalization Reactions
A. Directed ortho-Lithiation and Substitution
The amino group in 2-aminopyridines can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong base like n-butyllithium or LDA. The resulting lithiated intermediate can then be quenched with various electrophiles.[8]
Logical Relationship for Directed ortho-Lithiation
Caption: Logical steps for directed ortho-lithiation and substitution.
B. Nitration
Electrophilic nitration of 2-aminopyridines typically occurs at the 5-position, and to a lesser extent, the 3-position. The reaction is usually carried out with a mixture of nitric acid and sulfuric acid.[9] It is important to note that nitration of this compound would lead to a di-substituted product.
Experimental Protocol: Nitration of a 2-Aminopyridine Derivative
-
Materials:
-
2-Aminopyridine derivative (1.0 equiv)
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Crushed Ice
-
Ammonia solution
-
-
Procedure:
-
Carefully add the 2-aminopyridine derivative to concentrated sulfuric acid at a controlled temperature (e.g., 0-10 °C).
-
Slowly add fuming nitric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 45 °C) for a few hours.[10]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with an ammonia solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude nitro-substituted product.
-
Purify by recrystallization or column chromatography.
-
III. Biological Applications and Signaling Pathways
Derivatives of 2-aminopyridine are prominent in drug discovery, particularly as kinase inhibitors. The 2-aminopyridine moiety often forms key hydrogen bonds with the hinge region of the kinase active site. The substituent at the 5-position, introduced through the reactions described above, can occupy the solvent-exposed region or other hydrophobic pockets, influencing the inhibitor's potency and selectivity.
Kinase Inhibition by 2-Aminopyridine Derivatives: Many 2-aminopyridine-based compounds have been developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and c-Jun N-terminal Kinases (JNKs).[11][12][13] These kinases are involved in critical signaling pathways that regulate cell cycle progression, cell proliferation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer and inflammatory diseases.
Example Signaling Pathway: CDK Inhibition
Caption: Simplified CDK signaling pathway and point of inhibition.
Conclusion
The functionalization of this compound offers a rich platform for the synthesis of novel and diverse chemical entities for drug discovery. The palladium-catalyzed cross-coupling reactions, along with other synthetic methods, provide a robust toolkit for medicinal chemists to explore the chemical space around the 2-aminopyridine scaffold. The protocols and data presented in these application notes serve as a foundation for the rational design and synthesis of new therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 10. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 11. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 5-bromo-N-ethylpyridin-2-amine
Introduction
N-alkylated aminopyridines are crucial scaffolds in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The strategic introduction of alkyl groups onto the nitrogen atom of the amino group can significantly modulate the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. This application note provides a detailed two-step protocol for the N-alkylation of 2-amino-5-bromopyridine to initially synthesize the intermediate, 5-bromo-N-ethylpyridin-2-amine, followed by a second N-alkylation to yield a tertiary amine. The protocol is designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery. The described methodology utilizes common laboratory reagents and provides a straightforward approach to synthesizing N,N-dialkylated 2-aminopyridine derivatives.
Reaction Principle
The N-alkylation of 2-aminopyridines typically proceeds via a nucleophilic substitution reaction (SN2) where the amine nitrogen acts as the nucleophile, attacking an alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. A common challenge in the N-alkylation of primary aminopyridines is the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products. This protocol addresses this by a sequential, two-step approach, allowing for the controlled introduction of two different alkyl groups.
The first step involves the selective mono-N-ethylation of 2-amino-5-bromopyridine using an ethyl halide in the presence of a strong base like sodium hydride. The resulting secondary amine, this compound, is then subjected to a second N-alkylation step with a different alkyl halide to afford the desired tertiary amine.
Experimental Protocols
Part 1: Synthesis of this compound (Intermediate)
This protocol is adapted from general procedures for the N-alkylation of 2-aminopyridines.
Materials and Reagents:
-
2-amino-5-bromopyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution in an ice bath (0 °C) and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add ethyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain this compound.
Part 2: N-alkylation of this compound
This protocol outlines the second alkylation to form the final tertiary amine.
Materials and Reagents:
-
This compound (from Part 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution in an ice bath (0 °C) and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the second alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the sequential N-alkylation of 2-aminopyridines based on typical laboratory results for similar transformations. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-5-bromopyridine | Ethyl Iodide | NaH | DMF | 0 to RT | 16 | 75-85 |
| 2 | This compound | Methyl Iodide | NaH | DMF | 0 to RT | 12 | 80-90 |
| 2 | This compound | Benzyl Bromide | Cs₂CO₃ | ACN | 80 | 16 | 70-85 |
Note: ACN = Acetonitrile, DMF = N,N-Dimethylformamide, RT = Room Temperature.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the two-step N-alkylation of 2-amino-5-bromopyridine.
Caption: Experimental workflow for the sequential N-alkylation.
Application Notes and Protocols for 5-bromo-N-ethylpyridin-2-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct catalytic applications of 5-bromo-N-ethylpyridin-2-amine as a ligand are not extensively documented in the reviewed literature. The following application notes and protocols are based on the established reactivity of structurally similar bromo-aminopyridine derivatives in metal-catalyzed cross-coupling reactions. These protocols serve as a starting point and will likely require optimization for this specific ligand.
Introduction
This compound is a substituted pyridine derivative with significant potential as a ligand in homogeneous catalysis.[1] Its structure incorporates a coordinating nitrogen atom within the pyridine ring and an additional amino group, allowing for the formation of stable chelate complexes with various transition metals. The presence of a bromine atom on the pyridine ring also makes the ligand itself a potential substrate for cross-coupling reactions, offering pathways to more complex, functionalized ligands.
The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs.[2] As a ligand, this compound can be expected to participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of pharmaceuticals and complex organic molecules.[2][3]
Potential Catalytic Applications
Based on the reactivity of analogous compounds, this compound is a promising ligand for several critical catalytic transformations, including:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by coupling with boronic acids.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.
-
Heck Coupling: Formation of carbon-carbon bonds by coupling with alkenes.
-
Sonogashira Coupling: Formation of carbon-carbon bonds by coupling with terminal alkynes.
-
Stille Coupling: Formation of carbon-carbon bonds by coupling with organostannanes.
These reactions are cornerstones of modern organic synthesis, particularly in the development of novel therapeutic agents.
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions where this compound could be employed as a ligand. Researchers should consider these as starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Reaction Scheme: Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'
Materials:
-
Aryl halide (e.g., this compound as a substrate, 1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂, 1-3 mol%)
-
Ligand: this compound (if not the substrate)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0 - 2.5 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, and the base.
-
Add the palladium catalyst and the ligand (if applicable).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[3]
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 8-16 hours.[3][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
General Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N bond formation between an aryl halide and an amine.
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Ligand: this compound
-
Base (e.g., NaOtBu, 1.4 - 2.0 eq)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an oven-dried, sealed tube under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
Quantitative Data for Analogous Systems
The following tables summarize reaction outcomes for cross-coupling reactions using bromo-aminopyridine derivatives that are structurally similar to this compound. These results provide an indication of the potential efficacy.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |
| 4 | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 71 |
Table 2: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine with Various Amines ¹[5]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | Good |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | Good |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | Good |
¹Yields are representative and based on the coupling of structurally similar aminobromopyridines.
Catalytic Cycle Visualization
The following diagram illustrates a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-N-ethylpyridin-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 5-bromo-N-ethylpyridin-2-amine.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most common causes?
Answer: Low yields in the synthesis of this compound typically stem from two main issues: the choice of synthetic route and the formation of byproducts.
-
Suboptimal Synthetic Route: Direct N-alkylation of 2-amino-5-bromopyridine with an ethyl halide often suffers from poor selectivity. The pyridine ring nitrogen can compete with the amino group for alkylation, leading to the formation of a pyridinium salt byproduct.[1] A more reliable and higher-yielding method is reductive amination.
-
Byproduct Formation:
-
Dialkylation: The desired product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second ethylation and the formation of 5-bromo-N,N-diethylpyridin-2-amine.
-
Starting Material Impurities: The purity of the initial 2-amino-5-bromopyridine is critical. A common impurity is 2-amino-3,5-dibromopyridine, which arises from over-bromination during its synthesis.[2][3] This impurity can lead to difficulties in purification and lower yields of the desired product.
-
Question 2: I am observing a significant amount of dialkylated product (5-bromo-N,N-diethylpyridin-2-amine). How can I minimize this?
Answer: To minimize the formation of the dialkylated byproduct, consider the following adjustments to your protocol:
-
Control Stoichiometry: Use a strict 1:1 or a slight excess (up to 1.2 equivalents) of the ethylating agent (e.g., acetaldehyde in reductive amination). A large excess will significantly favor dialkylation.
-
Temperature Control: Run the reaction at a lower temperature. This can help to control the reaction rate and improve selectivity for mono-alkylation.
-
Slow Addition: Add the ethylating agent or reducing agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.
Question 3: My reductive amination is inefficient, with a lot of unreacted starting material. What parameters should I optimize?
Answer: Inefficiency in reductive amination can often be resolved by optimizing the reaction conditions. The key is to favor the formation of the iminium intermediate before its reduction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are highly effective for reductive amination. They are milder than sodium borohydride (NaBH₄) and selectively reduce the iminium ion over the aldehyde, preventing the formation of ethanol as a byproduct.[4][5]
-
pH Control: Imine formation is typically catalyzed by mild acid. The optimal pH range is generally between 4 and 5.[4] You can add a small amount of acetic acid to facilitate this.
-
Solvent: Use a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Protic solvents like methanol can sometimes be used but may require specific reagents like 2-picoline borane that are stable to methanolysis.[6]
-
Use of a Drying Agent: Adding a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can help drive the equilibrium towards imine formation by removing the water produced during the initial condensation step.
Question 4: I'm having trouble purifying the final product. It streaks on my TLC plate and gives poor separation during column chromatography. How can I improve this?
Answer: The basic nature of the amine product often causes it to interact strongly with the acidic silica gel, leading to streaking. This issue can be resolved with the following techniques:
-
Basic Modifier in Eluent: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (e.g., Hexane/Ethyl Acetate).[7] This will neutralize the acidic sites on the silica gel and lead to sharper bands and better separation.
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1 M HCl). The amine product will move into the aqueous layer. Separate the layers, then basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10. Extract your purified amine back into an organic solvent.[7] This is highly effective for removing non-basic impurities.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A1: Reductive amination of 2-amino-5-bromopyridine with acetaldehyde is generally the most reliable and high-yielding method. It is a one-pot reaction that offers high selectivity for the mono-alkylated secondary amine product, avoiding the common issue of ring alkylation seen in direct alkylation methods.[4]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.
-
TLC: Use a mobile phase similar to your planned column chromatography eluent (e.g., 3:1 Hexane:Ethyl Acetate with 0.5% triethylamine). You can visualize the spots using a UV lamp (254 nm) and by staining with potassium permanganate to see the consumption of the starting material and the appearance of the product spot.
-
LC-MS: This is the ideal method as it provides unambiguous confirmation of the masses of the starting material, product, and any byproducts (like the dialkylated species), giving you a clear picture of the reaction's progress and profile.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reducing agents like sodium borohydride and its derivatives can release hydrogen gas upon contact with acid or water, so quenching should be done carefully.[6]
-
Sodium cyanoborohydride can release toxic hydrogen cyanide gas if the reaction mixture becomes too acidic. Maintain careful pH control.[8]
-
Brominated organic compounds are often irritants and can be toxic. Avoid inhalation and skin contact.
Section 3: Data Presentation & Experimental Protocols
Data Tables
Table 1: Comparison of Common Synthetic Methods
| Method | Key Reagents | Typical Yield | Key Advantages | Common Issues |
| Direct Alkylation | 2-amino-5-bromopyridine, Ethyl bromide, Base (e.g., NaH, K₂CO₃) | 20-50% | Single step, simple reagents. | Low selectivity (ring vs. amino alkylation), dialkylation, requires strong bases.[1][9] |
| Reductive Amination | 2-amino-5-bromopyridine, Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | 70-90% | High selectivity, good yield, one-pot reaction. | Requires careful control of pH and stoichiometry.[4][5] |
| Acylation-Reduction | 2-amino-5-bromopyridine, Acetic anhydride, Reducing Agent (e.g., LiAlH₄) | 60-80% | Avoids ring alkylation. | Two-step process, requires a very strong reducing agent.[1] |
Table 2: Troubleshooting Guide for Reductive Amination
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Aldehyde is reduced to ethanol | Reducing Agent | Switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN. | NaBH(OAc)₃ and NaBH₃CN are more selective for the iminium ion and will not readily reduce the aldehyde.[4] |
| Low rate of imine formation | pH | Add 0.1-0.5 equivalents of acetic acid. | Mildly acidic conditions (pH 4-5) catalyze the condensation of the amine and aldehyde to form the imine.[4] |
| Reaction stalls | Water Removal | Add 4Å molecular sieves to the reaction mixture. | Removing water, a byproduct of imine formation, drives the equilibrium forward.[8] |
| Significant dialkylation | Stoichiometry | Reduce acetaldehyde to 1.05 - 1.1 equivalents. | Minimizes the chance of the product reacting a second time. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromopyridine (1.0 eq), and 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Imine Formation: Add acetaldehyde (1.1 eq) to the stirring solution, followed by acetic acid (0.2 eq). Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Be cautious of any initial gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture (e.g., 9:1) containing 0.5% triethylamine.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Et₃N). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate + 0.5% Et₃N).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Section 4: Visualizations
Diagrams
Caption: Reaction pathway for the synthesis via reductive amination.
Caption: General experimental workflow for synthesis and purification.
Caption: A troubleshooting decision tree for diagnosing low yield.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 5-bromo-N-ethylpyridin-2-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the purification of 5-bromo-N-ethylpyridin-2-amine from common reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common byproducts often include:
-
Unreacted Starting Materials: Such as 2-amino-5-bromopyridine.
-
Over-alkylated Products: For instance, 5-bromo-N,N-diethylpyridin-2-amine, if ethylating agents are used in excess.
-
Positional Isomers: Depending on the reaction conditions, other isomers might form.
-
Di-brominated Species: If the bromination step is not well-controlled, di-brominated pyridines can be a side product.[1]
-
Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or excess reagents can contaminate the crude product.
Q2: My crude product is an oil or a waxy solid. How can I purify it if recrystallization is not an option?
A2: Oily or non-crystalline products are common. The two most effective methods for purification are:
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen and the exocyclic amine. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid (e.g., 1 M HCl). Your desired amine product will become protonated and move into the aqueous layer, leaving many non-basic impurities behind in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., 1 M NaOH) to precipitate your purified amine. You can then extract the purified product back into an organic solvent.[2][3]
-
Column Chromatography: This is the most robust method for purifying oils or complex mixtures. A detailed protocol is provided below.
Q3: I am seeing significant streaking or "tailing" of my compound on the TLC plate and during column chromatography. What causes this and how can I fix it?
A3: Streaking is a very common issue when purifying amines on silica gel.[3] It is caused by the interaction of the basic amine with the acidic silanol groups on the silica surface. This leads to poor separation and reduced purity.
Solution: Add a small amount of a basic modifier to your mobile phase (eluent).[4]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). This is the most common and effective solution.[3]
-
Ammonium Hydroxide: A small percentage of ammonium hydroxide can also be added to the eluent to neutralize the silica gel.[2]
Q4: I am having trouble getting good separation between my product and an impurity during column chromatography. What parameters can I adjust?
A4: Achieving good separation requires careful optimization.
-
Optimize the Mobile Phase: The goal is to have your desired product (this compound) with an Rf value of approximately 0.2-0.3 on a TLC plate.[1] Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). If separation is still poor, try a different solvent system, such as dichloromethane/methanol.
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[1][3]
-
Proper Sample Loading: For difficult separations, use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[1][3]
Q5: How do I choose the right solvent for recrystallization?
A5: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] For bromo-aminopyridine derivatives, common choices include single solvents like ethanol or isopropanol, or mixed solvent systems such as ethyl acetate/hexanes, or ethanol/water.[3][5] Always perform small-scale solubility tests with a few milligrams of your crude product in different solvents to find the optimal one before attempting a large-scale recrystallization.
Data Presentation: Purification Parameters
The following tables summarize key quantitative data for the purification protocols.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography.[4] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v) | Common system for moderately polar compounds. Triethylamine is crucial to prevent peak tailing of the basic amine.[3][4] |
| TLC Analysis (Rf value) | ~0.2 - 0.3 in the chosen eluent | An Rf in this range typically provides the best separation on a column.[1] |
| Silica to Compound Ratio | 40:1 to 50:1 (w/w) | A higher ratio of silica to crude product provides better separation for difficult mixtures.[1] |
Table 2: Recrystallization Solvent Systems
| Solvent System | Polarity | Typical Use |
| Isopropanol | Polar Protic | Single solvent system. Good for moderately polar compounds. |
| Ethanol / Water | Polar Protic | Mixed system. Ethanol dissolves the compound, water acts as the anti-solvent.[5] |
| Ethyl Acetate / Hexane | Polar Aprotic / Non-polar | Mixed system. Good for a wide range of polarities.[3] |
| Toluene | Non-polar Aromatic | Can be effective for less polar compounds. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates with your crude material. Test various ratios of hexane/ethyl acetate. Add 1% triethylamine to the solvent mixture to prevent streaking. The ideal eluent will give your product an Rf value of ~0.2-0.3.[1]
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 40g for 1g of crude product) in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, tapping gently to ensure even packing and to dislodge air bubbles.
-
Drain the excess solvent until the level is just at the top of the silica bed. Do not let the column run dry.[1]
-
-
Sample Loading (Dry Loading Method):
-
Elution and Fraction Collection:
-
Begin elution with the determined mobile phase (or a less polar starting point for a gradient).
-
Collect fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., Isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[5]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential side reactions leading to common byproducts.
References
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling with 2-Aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-aminopyridine substrates. The inherent properties of 2-aminopyridines present unique hurdles in achieving efficient and reproducible cross-coupling reactions, primarily due to the coordinating nature of the pyridine and amino functionalities which can lead to catalyst poisoning and other deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-aminopyridines particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom of the pyridine ring and the adjacent amino group. Both can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This "catalyst poisoning" effectively removes the catalyst from the catalytic cycle, resulting in low or no product formation. This is often referred to as the "2-pyridyl problem."[1]
Q2: What are the main catalyst deactivation pathways in these reactions?
A2: The primary deactivation mechanisms include:
-
Catalyst Poisoning: The nitrogen lone pairs of the 2-aminopyridine substrate bind to the palladium center, inhibiting the coordination of reactants and subsequent steps in the catalytic cycle.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or elevated temperatures.[1]
-
Decomposition to Palladium Black: The active Pd(0) catalyst can precipitate as inactive palladium black, a common issue when the catalytic cycle is slow due to inhibition.[1]
Q3: How does the position of the halide on the pyridine ring affect the reaction?
A3: The position of the leaving group is critical. 2-Halopyridines are the most challenging substrates due to the proximity of the nitrogen atom to the reaction site, which enhances catalyst poisoning. 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.[1]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often effective.[1] These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center and increase the electron density on the metal, which can promote the desired catalytic steps.
Q5: Can the choice of base and solvent influence catalyst deactivation?
A5: Yes, the base and solvent are critical parameters. The base is not only required for the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling or deprotonation in Buchwald-Hartwig amination) but its strength and nature can also influence catalyst stability and the prevalence of side reactions. The solvent must solubilize all reaction components and be compatible with the catalyst system. In some cases, a small amount of water can be beneficial, while in others, strictly anhydrous conditions are necessary to prevent side reactions like protodeboronation.[2][3]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ ligands such as XPhos, SPhos, or RuPhos.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) to ensure the efficient generation of the active catalytic species.[4][5][6] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-Br and C-I bonds are more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1] |
| Poor Transmetalation (Suzuki Coupling) | 1. Screen Different Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2] 2. Consider a Boronic Ester: Pinacol or MIDA boronates are more stable towards protodeboronation than boronic acids.[3] |
| Inefficient C-N Bond Formation (Buchwald-Hartwig) | 1. Optimize the Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary.[7] 2. Ensure Anhydrous Conditions: Water can hydrolyze the active catalyst and starting materials. |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen or incomplete reduction of a Pd(II) pre-catalyst. | 1. Thoroughly Degas: Ensure the solvent and reaction mixture are rigorously degassed.[2] 2. Use a Pd(0) Source or an Efficient Pre-catalyst: This minimizes the presence of Pd(II) species that can promote homocoupling.[2] |
| Dehalogenation | The catalyst reacts with a hydride source (e.g., solvent, amine base). | 1. Ensure Inert Atmosphere: Perform the reaction under a strict argon or nitrogen atmosphere.[2] 2. Choose a Non-Hydridic Solvent: Avoid solvents that can act as hydride donors.[2] 3. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1] |
| Protodeboronation (Suzuki) | Hydrolysis of the boronic acid. | 1. Use Boronic Esters: Pinacol or MIDA boronates are more stable.[3] 2. Anhydrous Conditions: Use anhydrous solvents and reagents. 3. Use a Weaker Base: A milder base may reduce the rate of protodeboronation.[3] |
Quantitative Data Tables
Table 1: Comparison of Ligands in the Suzuki Coupling of 3-Bromo-2-aminopyridine with Morpholine.
| Ligand | Catalyst System | Yield (%) |
| RuPhos | Pd₂(dba)₃/Ligand | 71 |
| SPhos | Pd₂(dba)₃/Ligand | 76 |
| BINAP | Pd₂(dba)₃/Ligand | 71 |
| RuPhos Pre-catalyst | Pre-catalyst | 83 |
| Data adapted from a study on C,N-cross coupling of 3-halo-2-aminopyridines. |
Table 2: Effect of Base on the Buchwald-Hartwig Amination of an Aryl Nonaflate with Benzamide.
| Base | Yield (%) |
| Cs₂CO₃ | 22 |
| K₃PO₄ | 41 |
| K₂CO₃ | 35 |
| NaOtBu | 15 |
| Data extracted from a study on the Buchwald-Hartwig cross-coupling of aryl nonaflates with amides, providing insight into base effects which can be relevant to aminopyridine couplings.[8] |
Table 3: Performance of Palladium Pre-catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid.
| Pre-catalyst System | Ligand:Metal Ratio | Yield (%) |
| Pd(OAc)₂/XPhos | 0.8 | 44 |
| Pd(OAc)₂/XPhos | 1.0 | 65 |
| Pd(OAc)₂/XPhos | 1.2 | 84 |
| (allyl)Pd(XPhos)Cl | 1.0 | 88 |
| This table illustrates the importance of both the pre-catalyst type and the ligand-to-metal ratio in achieving high yields.[4] |
Experimental Protocols
Protocol 1: Suzuki Coupling of 3-Amino-2-chloropyridine with an Arylboronic Acid
Materials:
-
3-Amino-2-chloropyridine
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water (optional)
Procedure:
-
To an oven-dried reaction vessel, add 3-amino-2-chloropyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine with a Volatile Amine
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-Amino-5-bromo-4-methylpyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.[1]
-
Evacuate and backfill the tube with an inert gas.
-
Add the solution of the volatile amine in THF and anhydrous toluene via syringe.[1]
-
Seal the reaction tube tightly.
-
Heat the reaction mixture to 110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.[1]
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 3: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
Objective: To monitor the progress of a cross-coupling reaction in real-time to identify potential catalyst deactivation.
Materials:
-
All reagents for the cross-coupling reaction
-
Anhydrous, deuterated solvent (e.g., toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube with a sealable cap (e.g., J. Young tube)
Procedure:
-
In a glovebox, charge a J. Young NMR tube with the solid reagents (aryl halide, coupling partner, base, catalyst, ligand) and the internal standard.
-
Add the deuterated solvent via syringe.
-
Seal the NMR tube and acquire an initial ¹H NMR spectrum (t=0).
-
Place the NMR tube in a pre-heated oil bath or a heating block set to the desired reaction temperature.
-
At regular intervals, remove the NMR tube from the heat, quickly cool it to room temperature, and acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Plot the concentration of the product (or consumption of the starting material) versus time. A plateau in product formation before complete consumption of the starting material is indicative of catalyst deactivation.
Visualizations
Caption: Major pathways of catalyst deactivation in cross-coupling with 2-aminopyridines.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
managing regioselectivity in the functionalization of 5-bromo-N-ethylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functionalization of 5-bromo-N-ethylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
A1: The functionalization of pyridine rings like that in this compound presents several challenges. The pyridine nitrogen makes the ring electron-deficient, which deactivates it towards electrophilic substitution, typically directing it to the C3 position.[1] Conversely, nucleophilic and radical substitutions are favored at the C2 and C4 positions.[1] For this specific molecule, the main reactive sites are the C-Br bond at the C5 position, and the C-H bonds at the C3, C4, and C6 positions. The N-ethylamino group at C2 acts as a directing group, further influencing the reaction's regiochemical outcome. The interplay between electronic effects, steric hindrance, and specific reaction conditions often leads to mixtures of isomers, making high selectivity difficult to achieve.[1]
Q2: Which positions on the this compound ring can be functionalized?
A2: There are three primary avenues for functionalization:
-
C5 Position: The carbon-bromine bond is the most common site for functionalization via transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[2][3][4]
-
C3 Position: The N-ethylamino group at C2 is a strong directing metalating group (DMG) that can facilitate deprotonation at the adjacent C3 position (ortho-lithiation), which can then react with various electrophiles.[5][6][7]
-
C4 and C6 Positions: Functionalization at these positions is more challenging. It may be achieved through radical reactions like the Minisci reaction or specific C-H activation methodologies, although selectivity can be an issue.[1][8][9]
Q3: How does the N-ethylamino group influence regioselectivity?
A3: The N-ethylamino group at the C2 position is a powerful ortho-directing group in the context of metalation reactions (DoM).[6][7][10] It coordinates to a strong base, such as an organolithium reagent, directing deprotonation to the adjacent C3 position.[7][11] In electrophilic substitutions, amino groups are typically activating and ortho, para-directing; however, the strong electron-withdrawing effect of the pyridine nitrogen complicates this, making DoM a more reliable strategy for C3 functionalization.
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling at C5 (e.g., Suzuki, Buchwald-Hartwig)
Problem: Low or no yield in my Suzuki-Miyaura coupling reaction.
-
Possible Cause 1: Inactive Catalyst. The Pd(0) catalyst may have been oxidized or is not being generated effectively in situ.
-
Solution: Use a pre-catalyst or ensure your reaction setup is rigorously deoxygenated. Purge all solvents and reagents with an inert gas (Argon or Nitrogen). For challenging substrates, consider using more robust, modern catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[12]
-
-
Possible Cause 2: Inappropriate Base. The choice of base is critical for activating the boronic acid.[13]
-
Possible Cause 3: Poor Amine Coordination. The amino group on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Solution: Protecting the amino group (e.g., as an acetamide) can sometimes improve yields, although many modern catalyst systems tolerate free amines.[3]
-
Problem: My Buchwald-Hartwig amination is failing.
-
Possible Cause 1: Incorrect Ligand Choice. The ligand is crucial for the success of C-N bond formation.[2][4]
-
Possible Cause 2: Base Incompatibility. Strong bases like sodium tert-butoxide (NaOtBu) are typically required, but they can be incompatible with certain functional groups.[2][15]
-
Solution: Ensure the base is strong enough to deprotonate the amine but does not react with other parts of your molecules. Weaker bases like K₂CO₃ can sometimes be used with highly active catalyst systems, but reaction rates may be lower.[15]
-
Guide 2: Directed ortho-Metalation (DoM) at C3
Problem: Low yield of the desired C3-functionalized product.
-
Possible Cause 1: Competitive Nucleophilic Addition. Organolithium reagents (n-BuLi, s-BuLi) can add to the C=N bond of the pyridine ring instead of deprotonating the C3 position.[10]
-
Solution: Use a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[10] Performing the reaction at very low temperatures (e.g., -78 °C) is critical to suppress this side reaction.
-
-
Possible Cause 2: Incomplete Deprotonation. The reaction may not be going to completion.
-
Solution: Ensure you are using a sufficient excess of the lithium base (typically 1.1 to 2.0 equivalents). The addition of a coordinating agent like TMEDA can break up alkyllithium aggregates and increase the basicity and speed of the reaction.[7]
-
Problem: I am observing a mixture of products or decomposition.
-
Possible Cause: Unstable Aryllithium Intermediate. The C3-lithiated intermediate may be unstable at higher temperatures.
-
Solution: Maintain a low temperature (-78 °C) throughout the deprotonation step and the subsequent quench with the electrophile. Add the electrophile slowly at low temperature and only then allow the reaction to warm gradually to room temperature.
-
Quantitative Data & Reaction Conditions
The following tables summarize typical reaction conditions for key transformations based on protocols for structurally similar compounds.
Table 1: Suzuki-Miyaura Coupling of Analogue 5-bromo-2-methylpyridin-3-amine [12]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[12] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | >95 (typical) |
Table 2: General Conditions for Directed ortho-Metalation (DoM)
| Base (equiv.) | Additive | Solvent | Temperature (°C) | Common Electrophiles | Expected Outcome |
| n-BuLi (1.2) | TMEDA (1.2) | THF or Et₂O | -78 | I₂, DMF, CO₂, R-CHO | C3-I, C3-CHO, C3-COOH, C3-CH(OH)R |
| LDA (1.5) | None | THF | -78 to -40 | Me₃SiCl, Alkyl halides | C3-SiMe₃, C3-Alkyl |
| LTMP (1.5) | None | THF | -78 | Aldehydes, Ketones | C3-functionalization with sensitive electrophiles |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling[12]
-
Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq) to a dry Schlenk tube or reaction vial.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1 or THF).
-
Reaction: Seal the vessel and heat the reaction mixture to the target temperature (typically 80-100 °C).
-
Monitoring: Stir the reaction for 4-24 hours, monitoring its progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Directed ortho-Metalation (DoM)[10]
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF or Et₂O.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the organolithium base (e.g., LDA or n-BuLi/TMEDA, 1.2-1.5 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Slowly add a solution of the electrophile (1.2-2.0 eq) in anhydrous THF, again keeping the temperature below -70 °C.
-
Warming: Stir at -78 °C for another 1-3 hours, then allow the reaction to warm slowly to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Decision tree for regioselective functionalization.
Caption: Experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. benchchem.com [benchchem.com]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Suzuki Reactions with 5-bromo-N-ethylpyridin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 5-bromo-N-ethylpyridin-2-amine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in low yields?
Low yields or reaction failure with this compound can be attributed to several factors, primarily stemming from the inherent properties of the substrate.[1] The key areas to investigate are:
-
Catalyst Inhibition or Deactivation: The lone pairs of electrons on both the pyridine and the secondary amine nitrogen atoms can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2]
-
Substrate Reactivity: The electron-donating nature of the N-ethylamino group can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[1]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation, often observed as the formation of palladium black.[3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interconnected parameters for a successful reaction.[1]
Q2: What are the most common side reactions, and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively consuming your coupling partner.[4] This is a well-known undesired side reaction in Suzuki couplings.[5] To minimize this:
-
Dehalogenation (Hydrodebromination): The starting material, this compound, can be converted to N-ethylpyridin-2-amine. This occurs when the palladium intermediate reacts with a hydride source.[2][4] To minimize this:
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be caused by the presence of oxygen or Pd(II) species.[2] To minimize this:
-
Ensure thorough degassing of the reaction mixture.
-
Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[2]
-
Q3: How do I choose the optimal catalyst system (palladium source and ligand)?
The choice of the palladium precursor and, more importantly, the ligand is critical for success with challenging substrates like 2-aminopyridines.[1]
-
For less reactive aryl chlorides, an active catalyst system, typically involving electron-rich and sterically hindered phosphine ligands, is required. [2] While our substrate is a bromide, which is generally more reactive than a chloride, the potential for catalyst inhibition makes a highly active catalyst system a good starting point.[6][7]
-
Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ligands like triphenylphosphine (PPh₃) for heteroaryl bromides.[8]
-
Pre-catalysts , such as Buchwald G3 precatalysts, can provide a more active and stable catalytic species.[1]
-
N-heterocyclic carbene (NHC) ligands in the form of Pd-PEPPSI precatalysts can also be highly effective.[9]
Q4: What is the best base and solvent combination to use?
The choice of base and solvent significantly influences the reaction outcome.[1]
-
Base Selection: The base is crucial for activating the boronic acid.[8][10]
-
Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1]
-
Stronger bases like potassium phosphate (K₃PO₄) can also be beneficial, especially in challenging couplings, but may promote side reactions.[1][8][11]
-
It is crucial to use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and reactivity.[1]
-
-
Solvent Choice: The solvent must be appropriate for the solubility of all reaction components and compatible with the catalytic system.[1]
-
Commonly used anhydrous, non-protic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[2][8]
-
Often, a mixture of an organic solvent with a small amount of water is used (e.g., 4:1 dioxane/water).[11][12] The water can be beneficial, but it also increases the risk of protodeboronation.
-
Q5: Should I protect the amino group on my starting material?
The labile proton on the secondary amine can sometimes interfere with the reaction.[11] While many Suzuki couplings with aminopyridines work without protection, if you are consistently facing issues, protecting the amine as an amide could be a viable strategy. For a similar substrate, 5-bromo-2-methylpyridin-3-amine, conversion to the acetamide followed by the Suzuki coupling has been shown to be successful.[11][13]
Quantitative Data Summary
The following tables summarize the impact of different catalysts and reaction conditions on the yield of Suzuki coupling reactions with structurally similar aminopyridines, based on literature data. This data can serve as a strong starting point for optimizing your reaction with this compound.
Table 1: Catalyst System Performance for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [9]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| System 1 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| System 1 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| System 1 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| System 1 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| System 1 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
| System 2 (Hypothetical) | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3 (NHC) | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
System 1 utilized Pd(PPh₃)₄ as the palladium source. System 2 would typically use a precursor like Pd(OAc)₂. System 3 refers to a Pd-PEPPSI-IPr precatalyst.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[12]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[12]
-
Reaction: Stir the reaction mixture at 85-95 °C.[11]
-
Monitoring: The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[12]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A troubleshooting workflow for failed Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 2-Aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Buchwald-Hartwig amination of 2-aminopyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of 2-aminopyridines challenging?
The primary challenge arises from the substrate itself. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with heteroaromatic substrates. Additionally, the amino group on the pyridine ring can influence the electronic properties of the substrate, potentially affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.
Q2: What are the most common side reactions observed in the amination of 2-aminopyridines?
The most prevalent side reactions include:
-
Catalyst Poisoning: The pyridine nitrogen can act as a ligand, binding to the palladium center and hindering its catalytic activity.
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, consuming the starting material without forming the desired C-N bond.
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, indicating its decomposition and loss of activity, often due to high temperatures or the presence of impurities.
-
Homocoupling: Dimerization of the 2-aminopyridine or the coupling partner can occur, leading to undesired byproducts.
Q3: How do I choose the right ligand for the amination of a 2-aminopyridine?
The choice of ligand is critical to success. Sterically bulky, electron-rich phosphine ligands are generally preferred. These ligands can create a coordinatively saturated environment around the palladium atom, which helps to prevent the pyridine nitrogen from binding and poisoning the catalyst. Commonly used ligands for this type of transformation include biarylphosphines like XPhos, RuPhos, and BrettPhos, as well as chelating ligands like Xantphos.
Q4: Which base is most suitable for this reaction?
The selection of the base is highly dependent on the specific substrates and their functional group tolerance. Strong, non-nucleophilic bases are typically required.
-
Sodium tert-butoxide (NaOtBu): A commonly used strong base, effective in many cases.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous for substrates with base-sensitive functional groups.
-
Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Weaker inorganic bases that can be effective, particularly when dealing with sensitive functional groups, though they may require higher reaction temperatures or longer reaction times.
Q5: What are the typical signs of a failed or struggling reaction?
-
No product formation: TLC or LC-MS analysis shows only starting materials.
-
Low yield: The desired product is formed, but in a small amount.
-
Formation of a black precipitate: This is likely palladium black, indicating catalyst decomposition.
-
Stalled reaction: The reaction proceeds initially but stops before completion.
-
Formation of significant side products: Analysis reveals the presence of hydrodehalogenated or homocoupled products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Buchwald-Hartwig amination of 2-aminopyridines.
Problem 1: Low to No Product Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Switch to a bulkier ligand: Try using a sterically hindered biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos to shield the palladium center. 2. Increase ligand loading: A higher ligand-to-palladium ratio can sometimes mitigate catalyst inhibition. |
| Inactive Catalyst | 1. Use a pre-catalyst: Palladium pre-catalysts are often more active and reproducible than generating the active catalyst in situ from a Pd(II) source. 2. Ensure inert atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Incorrect Base | 1. Screen different bases: The optimal base can be substrate-dependent. Test a range of bases from strong alkoxides (NaOtBu) to weaker carbonates (Cs₂CO₃). 2. Ensure base solubility: In some solvent systems, the base may not be fully soluble, leading to poor reactivity. Consider changing the solvent or using a more soluble base. |
| Low Reaction Temperature | 1. Increase the temperature: These reactions often require heating to proceed at a reasonable rate. A typical starting point is 80-110 °C. Monitor for catalyst decomposition at higher temperatures. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation | Presence of a hydride source: This can be from the amine, solvent, or water. | 1. Use a different base: Some bases are more prone to promoting hydrodehalogenation. 2. Ensure anhydrous conditions: Use dry solvents and reagents. 3. Change the ligand: The ligand can influence the relative rates of reductive elimination and β-hydride elimination. |
| Homocoupling/Dimerization | Slow C-N bond formation: If the reductive elimination step is slow, side reactions can become more competitive. | 1. Optimize the ligand: A more electron-rich ligand can promote reductive elimination. 2. Increase the concentration of the amine coupling partner: This can favor the desired cross-coupling reaction. |
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | The palladium catalyst is thermally unstable at very high temperatures. |
| Impurities | Oxygen or other impurities in the reagents or solvent can lead to catalyst decomposition. |
Data Presentation
The following tables provide representative data for the Buchwald-Hartwig amination of substituted 2-bromopyridines, which can serve as a starting point for the optimization of 2-aminopyridine couplings.
Table 1: Ligand and Base Screening for the Amination of 2-Amino-5-bromopyridine with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |
| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 75 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 85 |
| 6 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 81 |
Note: This data is representative and serves as a guideline for reaction optimization.
Experimental Protocols
Protocol 1: General Procedure for Ligand/Base Screening
This protocol outlines a general procedure for screening different ligands and bases for the amination of a 2-amino-halopyridine.
Materials:
-
2-Amino-halopyridine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (4 mol%)
-
Base (1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (argon or nitrogen)
-
Reaction vials with stir bars
Procedure:
-
In a glovebox or under a flow of inert gas, add the 2-amino-halopyridine, palladium pre-catalyst, and phosphine ligand to a reaction vial.
-
Add the base to the vial.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Seal the vial and place it in a preheated heating block or oil bath at the desired temperature.
-
Stir the reaction for the specified amount of time.
-
After cooling to room temperature, take an aliquot of the reaction mixture for analysis by TLC or LC-MS to determine the conversion to the desired product.
-
For workup, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Amination of 2-Amino-5-bromopyridine with a Volatile Amine
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.
Materials:
-
2-Amino-5-bromopyridine (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-amino-5-bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene via syringe, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for the Buchwald-Hartwig amination.
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-bromo-N-ethylpyridin-2-amine
Welcome to the technical support center for the cross-coupling of 5-bromo-N-ethylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this substrate.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The nitrogen atoms in the pyridine ring and the N-ethylamino group can coordinate to the palladium catalyst, inhibiting its activity.[1][2] • Ligand Choice: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos. These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[3] • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. |
| Inefficient Oxidative Addition | The C-Br bond on the electron-rich aminopyridine may be less reactive. • Ligand Choice: Use electron-rich and sterically hindered phosphine ligands to facilitate the oxidative addition step.[3] |
| Poor Transmetalation (Suzuki-Miyaura) | The transfer of the organic group from the boron reagent to the palladium center can be slow. • Base Selection: Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous for optimal results.[4] • Boronic Acid Quality: Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[4] |
| Inefficient Reductive Elimination | The final step of the catalytic cycle to form the product may be slow. • Ligand Choice: Bulky biaryl phosphine ligands are known to promote reductive elimination.[5] |
| Sub-optimal Reaction Temperature | The reaction may require higher temperatures to proceed efficiently. • Temperature Screen: Screen a range of temperatures (e.g., 80-120 °C). Be mindful that higher temperatures can also lead to side reactions. |
Issue 2: Formation of Side Products
| Side Product | Identification | Mitigation Strategies |
| Debromination (Hydrodehalogenation) | Formation of N-ethylpyridin-2-amine. | • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can contribute to this side reaction.[1] • Solvent Purity: Use high-purity, degassed solvents. |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | Formation of a biaryl product derived from the boronic acid. | • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture.[1] • Catalyst Choice: Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeborylation of Boronic Acid (Suzuki-Miyaura) | Boronic acid is converted back to the corresponding arene. | • Anhydrous Conditions: Use anhydrous solvents and reagents. • Weaker Base: If compatible with the reaction, a weaker base may reduce the rate of protodeborylation.[1] |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is more suitable for this compound: Suzuki-Miyaura or Buchwald-Hartwig?
A1: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable options. The choice depends on the desired final product. The presence of the N-ethylamino group can influence both reactions, and optimization of the ligand and base is crucial for success.[2]
Q2: Do I need to protect the N-ethylamino group before the cross-coupling reaction?
A2: While unprotected aminopyridines can be challenging substrates due to potential catalyst inhibition, successful couplings are often achieved without protection by carefully selecting the ligand and reaction conditions.[2] For Suzuki-Miyaura reactions, labile protons on amines can sometimes be problematic; however, the N-ethyl group may offer some steric shielding.[4][6] If you are consistently getting low yields, considering a protecting group strategy (e.g., acetylation) might be beneficial.[4]
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling of this compound?
A3: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., XPhos or SPhos). For the base, K₃PO₄ or Cs₂CO₃ are often effective. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[3][4]
Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
A4: For Buchwald-Hartwig amination, a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand like BINAP, Xantphos, or a biaryl phosphine ligand is recommended.[5][7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used, often in an anhydrous aprotic solvent such as toluene or 1,4-dioxane.[7][8]
Q5: My reaction is not going to completion. What should I try first?
A5: First, ensure that your reagents and solvents are of high purity and that your reaction setup is under a strictly inert atmosphere. Then, consider increasing the reaction temperature in increments (e.g., 10 °C). If that doesn't work, screening a different class of ligand (e.g., moving from a simple phosphine to a more complex biaryl phosphine) or a different base can have a significant impact.
Experimental Protocols
The following are generalized experimental protocols that should be optimized for the specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-8 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[7][8]
-
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
removing palladium residues from 5-bromo-N-ethylpyridin-2-amine products
Welcome to the Technical Support Center for the effective removal of palladium residues from your 5-bromo-N-ethylpyridin-2-amine products. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium residues from my this compound product?
A1: Palladium is a common catalyst in cross-coupling reactions, which are often used to synthesize complex molecules like this compound. However, residual palladium in the final Active Pharmaceutical Ingredient (API) is a safety concern due to its potential toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products to ensure patient safety.[1][2][3][4] Therefore, effective removal of palladium is a critical step in the purification process.
Q2: What are the common methods for removing palladium residues?
A2: Several methods are employed to remove palladium residues, including:
-
Scavenging: Using solid-supported materials (scavengers) that selectively bind to palladium. Common scavengers are silica-based (e.g., SiliaMetS Thiol, QuadraSil MP) or polymer-based and are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[5][6][7][8]
-
Activated Carbon Treatment: Using activated carbon to adsorb palladium residues. This is a cost-effective method but can sometimes lead to product loss due to non-specific adsorption.[9][10]
-
Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor. The effectiveness can be enhanced by using additives that increase the solubility of palladium species.[1][8]
-
Filtration: Passing the reaction mixture through a filter aid like Celite to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium.[9][11]
-
Chromatography: Utilizing column chromatography to separate the desired compound from palladium residues.[11][12][13]
Q3: Which palladium scavenger is most suitable for a nitrogen-containing compound like this compound?
A3: For nitrogen-containing heterocyclic compounds, thiol-based scavengers like SiliaMetS Thiol and QuadraSil MP are often highly effective.[5][6][7] These scavengers demonstrate a strong affinity for various forms of palladium. However, the optimal scavenger can be process-specific. It is recommended to screen a small panel of scavengers (e.g., thiol, amine, and thiourea functionalized) to identify the most efficient one for your specific reaction conditions.
Q4: How can I determine the amount of residual palladium in my product?
A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8][12][14][15] This technique offers very high sensitivity and is the industry standard for elemental impurity analysis. Other methods like High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF) can also be used.[16] For rapid in-process checks, catalysis-based fluorometric methods can be employed.[14][15]
Q5: What are the acceptable limits for palladium in pharmaceutical products?
A5: The ICH Q3D guideline for elemental impurities provides Permitted Daily Exposure (PDE) values for various elements.[3][4] For palladium, the oral PDE is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[17][18] The limit for parenteral and inhalation routes is stricter. It is crucial to consult the latest ICH guidelines to ensure compliance.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium residues from this compound.
| Issue | Potential Cause | Recommended Solution |
| High residual palladium levels after purification. | - Strong coordination of palladium to the aminopyridine product, keeping it in solution.- Ineffective scavenger for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).- Insufficient amount of scavenger or activated carbon used.- Suboptimal reaction conditions for scavenging (time, temperature, solvent). | - Employ a high-affinity scavenger: Thiol-based scavengers are generally effective for palladium. Consider screening different types of scavengers.[5][7][19]- Optimize scavenger amount: Start with 4-8 molar equivalents of scavenger relative to the initial palladium catalyst.[20][21]- Adjust scavenging conditions: Increase the reaction time (4-24 hours) or temperature (room temperature to 50°C). The choice of solvent can also impact efficiency.[5][20]- Consider a combination of methods: For instance, an initial filtration through Celite followed by treatment with a scavenger.[13] |
| Significant loss of this compound product during purification. | - Non-specific adsorption of the product onto the scavenger or activated carbon.[19]- Co-precipitation of the product with palladium species. | - Reduce the amount of adsorbent: Use the minimum effective amount of scavenger or activated carbon.[19]- Screen different scavengers: Some scavengers may exhibit lower non-specific binding of your product.- Change the solvent: A solvent in which your product is highly soluble may reduce its adsorption to the solid support.- Switch purification method: If product loss remains high, consider crystallization or liquid-liquid extraction as alternatives.[1][8] |
| Inconsistent palladium removal from batch to batch. | - Variability in the final state of the palladium catalyst at the end of the reaction (e.g., different oxidation states, particle sizes).- Inconsistent work-up procedures prior to the palladium removal step. | - Standardize the work-up procedure: Ensure consistent work-up to have a more homogeneous palladium species before scavenging.- Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.- Consider a pre-treatment step: A mild oxidation or reduction step might convert palladium into a single, more easily removable form. |
| Difficulty filtering the scavenger or activated carbon. | - Fine particles of the adsorbent passing through the filter medium. | - Use a thicker filter pad: Employ a thicker pad of Celite or use a finer porosity filter paper.- Consider cartridge-based scavengers: Many scavengers are available in pre-packed cartridges which are easier to handle and can be used in flow chemistry setups.[22][23] |
Experimental Protocols
Below are detailed protocols for common palladium removal techniques. It is recommended to perform a small-scale trial to optimize the conditions for your specific process.
Protocol 1: Palladium Removal using a Silica-Based Scavenger (Batch Method)
This protocol is a general guideline for using scavengers like SiliaMetS Thiol or QuadraSil MP.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate). The concentration will depend on the solubility of your product.
-
Scavenger Addition: Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[20][21]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[5][20]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.[15]
Protocol 2: Palladium Removal using Activated Carbon (Batch Method)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[20]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[9][20]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualizing the Workflow
To aid in understanding the palladium removal process, the following diagrams illustrate the general workflow and a decision-making process for selecting a suitable method.
Caption: General experimental workflow for palladium removal.
Caption: Decision tree for selecting a palladium scavenging strategy.
References
- 1. biotage.com [biotage.com]
- 2. books.rsc.org [books.rsc.org]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. database.ich.org [database.ich.org]
- 5. silicycle.com [silicycle.com]
- 6. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. arborassays.com [arborassays.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. velocityscientific.com.au [velocityscientific.com.au]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. cphi-online.com [cphi-online.com]
Technical Support Center: Scale-Up Synthesis of Substituted 2-Aminopyridines
Welcome to the technical support center for the scale-up synthesis of substituted 2-aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of substituted 2-aminopyridines, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor or inconsistent yields upon scaling up the reaction.
-
Question: We developed a high-yielding synthesis of a substituted 2-aminopyridine in the lab, but the yield has dropped significantly and is inconsistent now that we are moving to a larger scale. What could be the cause?
-
Answer: A drop in yield during scale-up is a common issue that can stem from several factors.[1] Key areas to investigate include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions and decomposition of products or reagents.[1][2] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[2][3]
-
Reagent Addition Rate: The rate of reagent addition, which may not have been critical at the lab scale, can become crucial in larger batches to control reaction temperature and minimize side-product formation.[3]
-
Impurity Profile of Starting Materials: The purity of commercially available starting materials used for large-scale synthesis may differ from the highly purified reagents used in the lab, and impurities can interfere with the reaction.
Troubleshooting Steps:
-
Review Mixing Efficiency: Ensure the stirring mechanism is adequate for the reactor size and viscosity of the reaction mixture. Baffles within the reactor can improve mixing.
-
Optimize Reagent Addition: Transition from a single addition to a controlled, slow addition of the limiting reagent to maintain a consistent temperature profile.
-
Analyze Starting Materials: Perform quality control on all starting materials to identify and quantify any impurities that might be affecting the reaction.
-
Consider a Process Hazard Analysis: For highly exothermic reactions, a thorough thermal hazard assessment is recommended to understand the adiabatic temperature rise and ensure adequate cooling capacity.[2]
-
Issue 2: Exothermic runaway in Chichibabin amination.
-
Question: We are attempting a large-scale Chichibabin reaction to produce a 2-aminopyridine derivative and are concerned about controlling the exotherm. What are the best practices to avoid a thermal runaway?
-
Answer: The Chichibabin reaction is notoriously exothermic and requires careful management at scale.[4] The reaction of pyridine with sodium amide is a classic example.[5] Here are some strategies to mitigate the risk:
-
Controlled Reagent Addition: The most critical factor is the controlled addition of the aminating agent (e.g., sodium amide) to the pyridine solution at a rate that allows the reactor's cooling system to dissipate the generated heat effectively.
-
Solvent Choice: Using a higher-boiling point aprotic solvent like xylene can provide a wider temperature window for the reaction.[4]
-
Milder Conditions: Recent modifications to the Chichibabin reaction utilize milder conditions, such as using sodium hydride (NaH) with lithium iodide (LiI) at lower temperatures (65-85 °C), which can be easier to control.[6]
-
Continuous Flow Chemistry: For highly exothermic reactions, transitioning from batch to continuous flow processing can offer superior heat transfer and temperature control, significantly reducing the risk of thermal runaway.[3]
-
Issue 3: Difficulty in purifying the 2-aminopyridine product at a large scale.
-
Question: Our lab-scale purification via column chromatography is not feasible for the multi-kilogram scale we are targeting. What are some scalable purification strategies for substituted 2-aminopyridines?
-
Answer: Scaling up purification requires a shift from traditional laboratory techniques to more industrial-friendly methods.[7][8]
-
Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most effective and scalable purification method. This may involve screening various solvents and solvent mixtures to find conditions that provide good recovery and effectively reject impurities.
-
Distillation: For liquid products, distillation (simple, fractional, or vacuum) can be a highly effective purification method at a large scale.
-
Ion-Exchange Chromatography: For polar or charged 2-aminopyridine derivatives, cation-exchange chromatography can be a powerful and scalable purification technique. One study demonstrated the efficient removal of excess 2-aminopyridine from a reaction mixture using a Dowex 50X8 column, a method suitable for large-scale preparations.[9]
-
Extraction: A well-designed liquid-liquid extraction procedure can be used to remove many impurities before the final purification step. Optimizing the pH and choice of organic solvent is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted 2-aminopyridines on a large scale?
A1: Several methods are employed for the large-scale synthesis of 2-aminopyridines, with the choice depending on the desired substitution pattern, cost, and safety considerations.[10] Key industrial routes include:
-
Chichibabin Reaction: This classic method involves the direct amination of pyridines using sodium amide.[4][5] While cost-effective, it often requires harsh conditions.[6]
-
Nucleophilic Aromatic Substitution (SNAr) of Halopyridines: Reacting 2-halopyridines (chloro-, bromo-, or fluoro-) with amines is a versatile approach.[11] This can be achieved at high temperatures or facilitated by transition metal catalysts.
-
Transition Metal-Catalyzed Amination: Palladium-catalyzed (Buchwald-Hartwig) or copper-catalyzed aminations of 2-halopyridines are widely used due to their broad functional group tolerance and often milder reaction conditions.[11][12]
-
From Pyridine N-oxides: A mild and regioselective method involves the conversion of pyridine N-oxides to N-(2-pyridyl)pyridinium salts, followed by hydrolysis to yield 2-aminopyridines.[13]
Q2: How can I minimize the formation of regioisomeric impurities during the synthesis?
A2: The formation of regioisomers, such as 4-aminopyridine derivatives, can be a challenge. The choice of synthetic route is critical for controlling regioselectivity.
-
In the Chichibabin reaction , amination typically occurs at the 2-position due to the electronic nature of the pyridine ring.[4]
-
SNAr reactions on 2-halopyridines are highly regioselective for substitution at the 2-position.
-
Methods starting from pyridine N-oxides can also offer high regioselectivity for the 2-position.[13]
-
For some cycloaddition or condensation reactions, the substitution pattern of the starting materials dictates the final regiochemistry of the pyridine ring.[14]
Q3: Are there any "greener" or more sustainable synthetic methods for 2-aminopyridines?
A3: Yes, there is a growing interest in developing more sustainable synthetic methodologies. Some examples include:
-
Catalyst-free methods: Some syntheses can be performed under mild, catalyst-free conditions, reducing the reliance on heavy metals.[11]
-
Copper-catalyzed reactions: Copper is a more abundant and less toxic metal than palladium, making copper-catalyzed aminations a "greener" alternative to some palladium-based systems.[12]
-
One-pot syntheses: Designing reaction cascades where multiple steps are performed in a single reactor without isolating intermediates can reduce solvent waste and improve process efficiency.[15]
Data Presentation
Table 1: Comparison of Reaction Parameters for Selected 2-Aminopyridine Syntheses
| Synthetic Method | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time | Reported Yields (%) | Reference |
| Chichibabin Reaction (Modified) | Pyridine derivative, NaH, LiI, primary amine | THF | 65 - 85 | Not specified | Good to excellent | [6] |
| Copper-Catalyzed Amination | 2-Bromopyridine, aq. NH3, CuI, DMEDA | Ethylene glycol | 60 - 100 | 16 h | ~70-90 | [12] |
| From Pyridine N-oxide | Pyridine N-oxide, TFAA, pyridine, hydrazine | MeCN, EtOH | 0 - 80 | ~2 h | High | [13] |
| Catalyst-Free Amination | Dihydrothiazolopyridinium salt, amine | DMSO or neat | room temp - 50 | 48 h | 19 - 75 | [11] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2-Aminopyridine (Adapted from[12])
-
Reactor Setup: In a suitable reactor, add 2-bromopyridine (1 equivalent), copper(I) iodide (CuI, 10 mol%), and N,N'-dimethylethylenediamine (DMEDA, 20 mol%).
-
Solvent and Reagent Addition: Add ethylene glycol as the solvent, followed by aqueous ammonia (28% solution, 40 equivalents).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization.
Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides (Adapted from[13])
-
Formation of Pyridinium Salt:
-
In a reactor, dissolve the substituted pyridine N-oxide (1 equivalent) and pyridine (5 equivalents) in acetonitrile (MeCN) at 0 °C.
-
Slowly add trifluoroacetic anhydride (TFAA, 2 equivalents).
-
Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by LCMS.
-
Concentrate the reaction mixture, dissolve in a minimal amount of dichloromethane (CH2Cl2), and triturate from diethyl ether (Et2O) to precipitate the crude pyridinium salt.
-
-
Conversion to 2-Aminopyridine:
-
Treat the isolated pyridinium salt with hydrazine monohydrate (5 equivalents) in ethanol (EtOH).
-
Heat the mixture to 80 °C for 2 hours.
-
Concentrate the resulting mixture onto silica gel with excess solid sodium bicarbonate.
-
Purify the product by column chromatography.
-
Visualizations
Caption: A typical experimental workflow for the scale-up synthesis of 2-aminopyridines.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. amarequip.com [amarequip.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 7. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
preventing N-arylation of the 2-amino group during cross-coupling
Topic: Preventing N-Arylation of the 2-Amino Group During Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing undesired N-arylation of the 2-amino group during cross-coupling reactions, with a focus on achieving selective C-H arylation of 2-aminopyridine and related scaffolds.
Frequently Asked Questions (FAQs)
Q1: My C-H arylation reaction on a 2-aminopyridine derivative is producing the N-arylated byproduct. What is the primary cause?
A: The formation of an N-arylated byproduct is a common competing reaction, often referred to as the Buchwald-Hartwig amination. The 2-amino group is a potent nucleophile, and the pyridine nitrogen can act as a directing group for C-H activation.[1][2] The balance between these two pathways is highly sensitive to the reaction conditions. The combination of an aryl halide with your amino-substituted substrate can readily lead to C-N coupling, especially if the catalyst system is not optimized for C-H activation.[3] In many systems, N-protection is a common strategy to circumvent this issue entirely.
Q2: How can I improve C-arylation selectivity by modifying the catalyst and ligands?
A: The choice of metal catalyst and, more critically, the ligand is the most influential factor in controlling selectivity.
-
Palladium Catalysis: Palladium is widely used for C-H arylation. The key is to use ligands that favor the C-H activation pathway over the C-N coupling pathway. For instance, the use of a cooperating ligand like [2,2′-bipyridin]-6(1H)-one has been shown to enable the direct ortho-arylation of unprotected anilines with minimal N-arylation byproduct (as low as 5%).
-
Ligand Design: Sterically hindered and electron-rich ligands often promote the desired C-H activation. The design of the ligand can create a specific coordination environment around the metal center that favors one reaction pathway over the other. For example, tailoring the imine chelate in pyridinium amidate (PYA) ligands has been shown to significantly enhance catalytic activity and selectivity.[4]
-
Other Metals: Depending on the specific transformation, other metals like Rhodium (Rh) or Ruthenium (Ru) can offer different selectivity profiles.[2][5] For example, catalyst-controlled regioselectivity has been demonstrated in the C-H arylation of 2-pyridylthiophenes, where Ru(II) and Pd(II) catalysts yield different isomers.[5]
Q3: When is it appropriate to use a protecting group for the 2-amino functionality?
A: Using a protecting group is a robust strategy when optimization of reaction conditions fails to provide the desired selectivity. It is particularly useful in complex molecule synthesis where reaction conditions are constrained.
-
When to Use:
-
If extensive screening of ligands, bases, and solvents does not suppress N-arylation.
-
When using substrates with multiple reactive sites where selectivity is a general issue.
-
During early-stage route scouting to quickly access the desired C-arylated product.
-
-
Common Protecting Groups: Groups like Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), or even a temporary directing group are common. The choice depends on the stability of your substrate and the conditions required for deprotection.
-
Drawbacks: This strategy adds two steps to the synthesis (protection and deprotection), which can lower the overall yield and increase costs. Therefore, developing a direct, unprotected method is often preferred.[3]
Q4: How do reaction parameters like base, solvent, and temperature influence C/N selectivity?
A: These parameters are crucial for fine-tuning the reaction outcome.
-
Base: The choice and strength of the base are critical. A strong, non-nucleophilic base is often required for the C-H activation step. Common bases include K₃PO₄ or Cs₂CO₃. The base can influence the deprotonation equilibrium of the amine and the catalyst's resting state.
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst solubility, stability, and reactivity. Protic solvents may favor N-arylation, while non-polar, aprotic solvents like dioxane, toluene, or pinacolone are often employed for selective C-H arylation.
-
Temperature: Higher temperatures can sometimes favor the desired C-H activation but may also lead to catalyst decomposition or increased side reactions. It is essential to find an optimal temperature that provides a reasonable reaction rate without compromising selectivity.
Troubleshooting and Data
Undesired N-arylation is a common hurdle. The following workflow and data tables can help guide your optimization efforts.
Troubleshooting Workflow for Poor C/N Selectivity
Caption: A logical workflow for troubleshooting poor selectivity in C-H arylation reactions.
Table 1: Effect of Ligand on Palladium-Catalyzed Arylation
This table summarizes data from a study on ketone α-arylation, illustrating the profound impact of ligand choice on catalytic activity and yield, a principle that directly applies to controlling C/N selectivity in aminopyridine arylation.[4]
| Entry | Pd-Complex | Ligand Type | Max TOF (h⁻¹) | Yield (%) | Selectivity Note |
| 1 | 5a | Pyridine-PYA | 130 | 87 | Benchmark activity and good selectivity. |
| 2 | 5b | Oxazole-PYA | 85 | 70 | Reduced activity and selectivity. |
| 3 | 5c | Triazole-PYA | 270 | 77 | Higher activity but diminished selectivity. |
| 4 | 5d | Pyrazole-PYA | 830 | 91 | Significantly improved activity and high selectivity. |
Data adapted from a study on propiophenone arylation with bromobenzene.[4] TOF = Turnover Frequency.
Table 2: Catalyst Systems for Selective Arylation of Unprotected Amines
| Substrate Type | Catalyst System | Key Feature | N-Arylation Byproduct | Reference |
| Unprotected Anilines | Pd(OAc)₂ / [2,2′-Bipyridin]-6(1H)-one | Cooperating ligand | ~5% detected | |
| 3- & 4-Aminophenols | BrettPhos Pd precatalyst | Biarylmonophosphine ligand | High selectivity for N-arylation | [6] |
| 3- & 4-Aminophenols | CuI / Picolinic Acid | Copper catalysis | High selectivity for O-arylation | [6] |
This table highlights how catalyst/ligand choice can dictate selectivity between different nucleophilic sites (C-H vs. N-H or N-H vs. O-H).
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Test Reaction
This protocol outlines a method for screening different ligands to optimize the selective C-arylation of a generic 2-aminopyridine substrate.
Objective: To identify a ligand that maximizes the ratio of C-arylated product to N-arylated byproduct.
Materials:
-
2-Aminopyridine derivative (1.0 eq)
-
Aryl Halide (e.g., Aryl Iodide, 1.2 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand to be screened (4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line setup
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, add the 2-aminopyridine substrate (e.g., 0.2 mmol), the base, and a stir bar to each of a series of reaction vials.
-
Stock Solutions: Prepare stock solutions of the palladium precatalyst, the aryl halide, and each ligand to be tested in the chosen solvent. This ensures accurate dispensing of small quantities.
-
Reagent Addition:
-
To each vial, add the solvent (e.g., 1.0 mL).
-
Add the palladium precatalyst stock solution.
-
Add the specific ligand stock solution for that vial.
-
Add the aryl halide stock solution to initiate the reaction.
-
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath (e.g., 100-120 °C).
-
Monitoring: Stir the reactions for a set time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude product mixture by ¹H NMR or GC to determine the ratio of C-arylated to N-arylated product.
Protocol 2: Boc Protection of 2-Aminopyridine
Objective: To protect the 2-amino group to prevent N-arylation during a subsequent cross-coupling reaction.
Caption: A standard workflow for the Boc protection of an amino group.
Materials:
-
2-Aminopyridine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq) or Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve the 2-aminopyridine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (DMAP or Et₃N) to the solution.
-
Slowly add the (Boc)₂O to the stirring solution at room temperature.
-
Continue stirring and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude Boc-protected product.
-
Purify the product as needed using column chromatography on silica gel.
References
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
Validation & Comparative
A Comparative Reactivity Analysis: 5-Bromo- vs. 5-Chloro-N-ethylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-bromo-N-ethylpyridin-2-amine and 5-chloro-N-ethylpyridin-2-amine in palladium-catalyzed cross-coupling reactions. The information presented is supported by established principles of organic chemistry and illustrative experimental data to inform substrate selection and reaction optimization in synthetic workflows.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the choice of the halide on the aromatic or heteroaromatic substrate is a critical determinant of reactivity. It is a well-established principle that the reactivity of aryl halides follows the trend: I > Br > Cl > F.[1] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-Br bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.[2] Consequently, this compound is generally more reactive than its chloro-analogue, 5-chloro-N-ethylpyridin-2-amine. This difference in reactivity translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substituted compound.
Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling
The following table summarizes the expected outcomes from a comparative Suzuki-Miyaura cross-coupling reaction between the two substrates and a generic arylboronic acid. The data is illustrative and based on the known reactivity differences between aryl bromides and chlorides.
| Parameter | This compound | 5-chloro-N-ethylpyridin-2-amine |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | 85-95% | 60-75% |
| Catalyst Loading (mol%) | 1-2 | 3-5 |
| Reaction Temperature | 80-100 °C | 100-120 °C |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination. These protocols are based on standard procedures for similar halopyridine substrates and are provided as a starting point for optimization.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 5-halopyridin-2-amine with an arylboronic acid.
Materials:
-
5-halo-N-ethylpyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-halo-N-ethylpyridin-2-amine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Stir the mixture at the desired temperature (see table above) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the palladium-catalyzed amination of a 5-halopyridin-2-amine with a secondary amine.
Materials:
-
5-halo-N-ethylpyridin-2-amine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
NaOtBu (sodium tert-butoxide) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the 5-halo-N-ethylpyridin-2-amine and the secondary amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by flash chromatography.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General reactivity trend of aryl halides in cross-coupling reactions.
Caption: Logical workflow for a comparative reactivity study.
References
A Comparative Analysis of N-Alkyl vs. N-Aryl 5-Bromopyridin-2-amines in Suzuki Coupling Reactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Suzuki Coupling of Substituted 5-Bromopyridin-2-amines
In the realm of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The pyridine scaffold is a privileged motif in numerous pharmaceutical agents, and functionalization at the 5-position of a 2-aminopyridine core is a common strategy in drug design. This guide provides a comparative study of the Suzuki coupling performance of two key substrate classes: N-alkyl-5-bromopyridin-2-amines and N-aryl-5-bromopyridin-2-amines. This analysis, supported by experimental data from the literature, aims to inform catalyst selection, reaction optimization, and substrate scope considerations for researchers in the field.
Executive Summary
The substitution at the 2-amino position of 5-bromopyridine plays a significant role in the efficiency and outcome of the Suzuki coupling reaction. Generally, N-alkyl substituted substrates are observed to proceed to completion under a wider range of conditions and often provide higher yields compared to their N-aryl counterparts. This difference can be attributed to both steric and electronic factors. N-aryl substituents can introduce greater steric hindrance around the nitrogen and the adjacent pyridine ring, potentially impeding the coordination of the palladium catalyst. Furthermore, the electronic nature of the aryl group can influence the electron density of the pyridine ring, thereby affecting the oxidative addition step of the catalytic cycle.
This guide will delve into the specifics of these differences, presenting collated data from various sources to provide a clear, comparative overview.
Comparative Performance Data
The following tables summarize the reaction conditions and yields for the Suzuki coupling of N-alkyl and N-aryl 5-bromopyridin-2-amines with various arylboronic acids. It is important to note that these data are compiled from different studies and direct, side-by-side comparisons under identical conditions are limited in the published literature. Nevertheless, the presented data provides valuable insights into the general reactivity trends.
Table 1: Suzuki Coupling of N-Alkyl-5-bromopyridin-2-amines with Arylboronic Acids
| Entry | N-Alkyl Substituent | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | Piperidinyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 3 | Methyl | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 4 | Piperidinyl | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | THF | 80 | 18 | ~85 |
Table 2: Suzuki Coupling of N-Aryl-5-bromopyridin-2-amines with Arylboronic Acids
| Entry | N-Aryl Substituent | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 24 | 60-75 |
| 2 | Phenyl | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 65-80 |
| 3 | 4-Methoxyphenyl | Phenylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | NaOtBu | Toluene | 110 | 24 | 55-70 |
| 4 | Phenyl | Potassium aryltrifluoroborate | Pd(OAc)₂ (5) | - | AgOAc/BQ | - | - | - | Moderate to High |
Note: Data is compiled from various sources and is intended for comparative purposes. BQ = Benzoquinone.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of N-substituted 5-bromopyridin-2-amines. This protocol is a composite of methodologies reported in the literature and may require optimization for specific substrates.[1][2]
Materials:
-
N-substituted 5-bromopyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, with 10-20% water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the N-substituted 5-bromopyridin-2-amine, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-substituted-pyridin-2-amine.
Reaction Workflow and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general workflow and catalytic cycle are depicted below.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion and Conclusion
The compiled data suggests that while both N-alkyl and N-aryl 5-bromopyridin-2-amines are viable substrates for Suzuki coupling, the N-alkyl derivatives generally exhibit higher reactivity, leading to better yields under milder conditions. The successful coupling of N-aryl substrates often necessitates more specialized and bulky phosphine ligands (e.g., SPhos, RuPhos, Xantphos) and potentially stronger bases or higher temperatures to overcome the increased steric hindrance and altered electronic properties.
For drug development professionals, this implies that the synthesis of N-alkyl-5-arylpyridin-2-amines may be more straightforward and scalable. However, the synthesis of N-aryl analogues is certainly achievable with careful optimization of the catalytic system. The choice of ligand is particularly crucial for the successful coupling of N-aryl substrates.
Researchers should consider these factors when planning syntheses involving these scaffolds. The provided protocols and workflow diagrams offer a solid starting point for developing robust and efficient Suzuki coupling reactions for both classes of compounds. Future work in this area could involve a direct, systematic comparison of a series of N-alkyl and N-aryl substrates under identical, optimized conditions to provide a more definitive quantitative comparison.
References
5-bromo-N-ethylpyridin-2-amine: A Promising Scaffold for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, the identification of novel, potent, and selective kinase inhibitor scaffolds is a critical step in the discovery of new targeted therapies. The 2-aminopyridine core has emerged as a privileged structure in medicinal chemistry, serving as the foundation for numerous kinase inhibitors. This guide provides a comparative analysis of the 5-bromo-N-ethylpyridin-2-amine scaffold, evaluating its potential as a versatile starting point for the development of inhibitors against key oncogenic kinases such as Polo-like kinase 4 (PLK4) and p38 MAP kinase.
While direct experimental validation for this compound as a kinase inhibitor is not extensively documented in publicly available literature, a wealth of data on structurally related 2-aminopyridine derivatives provides a strong rationale for its potential. Structure-activity relationship (SAR) studies on analogous compounds highlight the importance of the 2-amino group for critical hydrogen bonding interactions with the kinase hinge region, and the 5-bromo position as an ideal vector for synthetic elaboration to enhance potency and selectivity.[1] The N-ethyl substitution on the 2-amino group of the target scaffold represents a modification that can be systematically explored to optimize binding affinity and pharmacokinetic properties.
This guide will objectively compare the performance of the broader 2-amino-5-bromopyridine scaffold with alternative kinase inhibitor cores, supported by experimental data from closely related analogues. Detailed experimental protocols for the synthesis of such compounds and for key biological assays are also provided to facilitate the validation of this promising scaffold.
Comparative Analysis of Kinase Inhibitor Scaffolds
The development of effective kinase inhibitors often involves the exploration of different heterocyclic scaffolds that can mimic the ATP binding pocket of the target kinase. Here, we compare the 2-amino-5-bromopyridine scaffold, as a proxy for this compound, with other well-established kinase inhibitor scaffolds, namely aminopyrimidines and indazoles, against the key cancer target, Polo-like kinase 4 (PLK4).
Table 1: Comparison of Inhibitory Activity (IC50) of Different Scaffolds against PLK4
| Scaffold Class | Representative Compound | Target Kinase | IC50 (nM) |
| 2-Aminopyridine Analogue | Derivative of 2-amino-5-bromo-4-methylpyridine | ALK | 40 |
| Aminopyrimidine | Compound 8h | PLK4 | 6.7 |
| Indazole | CFI-400437 | PLK4 | 0.6 |
| Indazole | CFI-400945 | PLK4 | 0.26 |
| Aminopyrazole | Centrinone | PLK4 | 2.71 |
Data for the 2-Aminopyridine Analogue is for a related compound and serves as a reference for the potential of the scaffold.[1] Data for other scaffolds are from cited literature.[2][3]
The data indicates that while the 2-aminopyridine scaffold shows promise, further optimization is necessary to achieve the high potency demonstrated by other scaffolds like indazoles against PLK4. The 5-bromo position provides a crucial handle for such optimization through the introduction of various substituents.
Structure-Activity Relationship (SAR) of 2-Aminopyridine Derivatives
SAR studies on 2-amino-5-bromo-4-methylpyridine derivatives have provided valuable insights for the rational design of more potent and selective inhibitors.[1]
-
Modifications at the 2-Amino Position: The 2-amino group is a critical anchor, typically forming one or more hydrogen bonds with the kinase hinge. Alkylation or acylation of this group, as in our target scaffold this compound, can modulate this interaction and impact potency. While derivatization can sometimes lead to a decrease in activity, it can also be exploited to fine-tune selectivity.[1]
-
Modifications at the 5-Bromo Position: The 5-bromo position is a key vector for introducing chemical diversity, often through palladium-catalyzed cross-coupling reactions.[1] Replacing the bromine with aryl or heteroaryl moieties can lead to a substantial increase in potency by accessing deeper hydrophobic pockets within the ATP-binding site.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis of a 2-aminopyridine derivative and a general protocol for a kinase inhibition assay, which are essential for the validation of the this compound scaffold.
Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol describes the synthesis of a closely related analogue and can be adapted for the synthesis of other 2-aminopyridine derivatives.
Objective: To synthesize 2-amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-amino-4-methylpyridine.
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 2-amino-4-methylpyridine in DMF in a round bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of NBS in DMF to the cooled reaction mixture via a dropping funnel.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration using a Büchner funnel and wash with water.
-
Dry the crude product. Further purification can be achieved by recrystallization or column chromatography.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a general protocol for measuring the activity of a kinase and the inhibitory effect of a compound.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., a derivative of this compound)
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In the wells of an assay plate, add the test compound dilutions. Include control wells with solvent only (no inhibitor) and wells with no kinase (background).
-
Add the kinase and substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways where kinases targeted by 2-aminopyridine scaffolds are involved, as well as a typical workflow for kinase inhibitor validation.
Caption: The PLK4 signaling pathway and the point of inhibition by a potential inhibitor.
Caption: The p38 MAP kinase signaling pathway and the point of inhibition.
Caption: A general experimental workflow for the validation of a kinase inhibitor scaffold.
References
- 1. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
assessing the stability of 5-bromo-N-ethylpyridin-2-amine under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 5-bromo-N-ethylpyridin-2-amine under various reaction conditions. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established principles of chemical stability and data from closely related analogues, including other N-alkylated aminopyridine derivatives. The information presented herein is intended to guide researchers in handling, reaction optimization, and formulation development involving this compound and similar compounds.
Comparative Stability Analysis
The stability of this compound is influenced by the interplay of its structural features: the 2-aminopyridine core, the electron-withdrawing bromo substituent, and the N-ethyl group. The following table summarizes the expected stability profile under various stress conditions, in comparison to representative N-alkylated aminopyridine derivatives. It is important to note that these are predicted stability trends and should be confirmed by experimental studies.
Table 1: Comparative Stability Profile of N-Alkylated Aminopyridine Derivatives
| Condition | This compound (Predicted) | 2-N-ethylaminopyridine (Alternative 1) | 5-chloro-N-ethylpyridin-2-amine (Alternative 2) | Rationale for Predicted Stability |
| Acidic (pH 1-3) | Moderate to Low Stability | Moderate Stability | Moderate to Low Stability | The pyridine nitrogen is basic and will be protonated. The amino group may also be protonated. The bromo-substituent may slightly decrease the basicity of the ring nitrogen, but the compound is still susceptible to acid-catalyzed hydrolysis, although likely at a slower rate than non-halogenated analogs. |
| Neutral (pH 6-8) | High Stability | High Stability | High Stability | Generally stable in neutral aqueous solutions at ambient temperature. |
| Basic (pH 11-13) | Moderate Stability | Moderate Stability | Moderate Stability | The amino group is less likely to be protonated. However, strong basic conditions at elevated temperatures could potentially lead to nucleophilic substitution of the bromo group or other degradation pathways. |
| Oxidative (e.g., H₂O₂) | Moderate to Low Stability | Low Stability | Moderate to Low Stability | The aminopyridine ring is susceptible to oxidation. The electron-withdrawing halogen may offer some protection compared to the non-halogenated analog, but degradation is still expected.[1] |
| Thermal (Heat) | Moderate Stability | Moderate Stability | Moderate Stability | Stable at room temperature.[2] Decomposition may occur at elevated temperatures, with the exact temperature depending on the solid-state form and purity. |
| Photolytic (UV/Vis Light) | Moderate Stability | Moderate Stability | Moderate Stability | Brominated aromatic compounds can be susceptible to photodecomposition, potentially through cleavage of the C-Br bond.[3][4] The extent of degradation would depend on the wavelength and intensity of the light source. |
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, a series of forced degradation studies should be conducted.[5][6][7][8] These studies involve subjecting the compound to stress conditions to accelerate its decomposition and identify potential degradation products.
Preparation of Stock and Test Solutions
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This stock solution is then used to prepare the test solutions for each stress condition.
Forced Degradation (Stress Testing) Conditions
-
Acid Hydrolysis: The test solution is mixed with an equal volume of a strong acid (e.g., 1 M HCl) and heated (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: The test solution is mixed with an equal volume of a strong base (e.g., 1 M NaOH) and heated (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: The test solution is mixed with a solution of an oxidizing agent (e.g., 3% H₂O₂) and kept at room temperature for a defined period.
-
Thermal Degradation: A solid sample of the compound is placed in a controlled temperature oven (e.g., at 60°C, 80°C) for a defined period.
-
Photostability: A solution of the compound and a solid sample are exposed to a light source capable of emitting both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample is kept in the dark.
Sample Analysis
After exposure to the stress conditions, the samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] The method should be capable of separating the parent compound from its degradation products.
The percentage degradation can be calculated using the following formula:
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the stability assessment process.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5 [sigmaaldrich.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. iipseries.org [iipseries.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Ligands for the Buchwald-Hartwig Amination of 5-bromo-N-ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal reaction in modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds. The strategic selection of ligands is paramount to the success of this palladium-catalyzed cross-coupling reaction, profoundly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of various ligands for the amination of 5-bromo-N-ethylpyridin-2-amine, a common scaffold in medicinal chemistry. The data presented herein is compiled from studies on structurally analogous aminopyridine systems to provide a predictive framework for ligand selection and reaction optimization.
Ligand Performance Comparison
The choice of phosphine ligand is a critical parameter in optimizing the Buchwald-Hartwig amination. Factors such as steric bulk, electron-donating ability, and the specific substrates involved all play a significant role in the catalytic activity. Below is a summary of ligand performance in the amination of bromopyridine derivatives, which can guide the selection for the amination of this compound.
Table 1: Comparative Ligand Performance in the Amination of Bromopyridine Derivatives
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | High | Generally a robust and high-performing ligand for aminopyridines.[1] |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | High | Effective for aminopyridines, particularly with hindered amines.[2] |
| BrettPhos | Pd G3 Precatalyst | LiHMDS | Toluene | 110 | 18 | High | A bulky biaryl phosphine ligand, often effective for challenging couplings.[3] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 24 | Moderate to High | A versatile ligand, effective with a range of bases. |
| DavePhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 18 | Moderate | Can be effective, but may require optimization for specific substrates. |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 4 | Moderate | A classic bidentate ligand, sometimes less effective than bulky monophosphine ligands for this substrate class. |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 24 | Moderate | A bidentate ligand with a large bite angle, can be effective for heteroaryl couplings.[4][5] |
Note: The yields and conditions are based on studies of structurally similar aminobromopyridines and serve as a general guideline. Optimization for this compound is recommended.
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of a generic aminobromopyridine, which can be adapted for this compound.
General Procedure using a Buchwald Biarylphosphine Ligand (e.g., XPhos, RuPhos)
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.4-2.5 equivalents).
-
Addition of Reactants: this compound (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents) are added to the Schlenk tube.
-
Solvent Addition: Anhydrous, deoxygenated solvent (e.g., toluene or THF) is added to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: The Schlenk tube is sealed and heated to the desired temperature (typically 65-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted aminopyridine.
Visualizing the Catalytic Process
To better understand the underlying mechanism and workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for phosphine ligand screening.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Performance of 5-bromo-N-ethylpyridin-2-amine Derivatives in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 5-bromo-N-ethylpyridin-2-amine derivatives and structurally related compounds in various cellular assays. The pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives of 2-amino-5-bromopyridine serving as valuable starting materials for targeted therapies, particularly kinase inhibitors.[1] This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways and workflows to facilitate informed decisions in drug discovery and development.
Data Presentation: Comparative Cellular Activity
The following table summarizes the in vitro cytotoxic and anti-proliferative activities of various compounds containing a bromo-substituted aromatic moiety, evaluated against several human cancer cell lines. While direct comparative data for a series of this compound derivatives is limited in publicly available literature, the presented data on related structures provides valuable insights into their potential efficacy.
| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 7) | A549 (Human Lung Carcinoma) | Crystal Violet | Cytotoxicity | Concentration-dependent |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Crystal Violet | Cytotoxicity | Concentration-dependent | |
| PC3 (Human Prostate Adenocarcinoma) | Crystal Violet | Cytotoxicity | Concentration-dependent | |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Human Lung Carcinoma) | MTT | Anti-proliferative | 14.4 µg/mL |
| HUVEC (Human Umbilical Vein Endothelial Cells) | MTT | Anti-proliferative | 5.6 µg/mL | |
| 5-Phenoxy-2-aminopyridine Derivative (17d) | Raji (Human B-cell lymphoma) | Cell Growth Inhibition | GI₅₀ | 16.1 ± 0.5 µM |
| Ramos (Human B-cell lymphoma) | Cell Growth Inhibition | GI₅₀ | 12.5 ± 0.1 µM | |
| 5-Phenoxy-2-aminopyridine Derivative (18g) | Raji (Human B-cell lymphoma) | Cell Growth Inhibition | GI₅₀ | 25.4 ± 1.4 µM |
| Ramos (Human B-cell lymphoma) | Cell Growth Inhibition | GI₅₀ | 16.2 ± 1.2 µM |
Data for N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride was reported as exhibiting concentration-dependent cytotoxicity, with specific IC₅₀ values not provided in the source material.[2] Data for the 5-bromo-indole carboxamide and 5-phenoxy-2-aminopyridine derivatives are included to provide context on the activity of other bromo-substituted heterocyclic compounds.[3][4]
Experimental Protocols
Detailed methodologies for key cellular assays are crucial for the reproducibility and interpretation of results. Below are protocols for common assays used to evaluate the cellular performance of novel chemical entities.
MTT Assay for Cell Viability and Proliferation
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay
This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
-
Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control.
-
Cellular Kinase Phosphorylation Assay
This assay determines a compound's ability to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
-
Principle: The assay quantifies the level of phosphorylation of a specific substrate protein. Inhibition of the target kinase by a compound leads to a decrease in substrate phosphorylation.
-
Protocol:
-
Cell Culture and Treatment: Culture cells that endogenously express the target kinase and substrate or have been engineered to do so. Treat the cells with the test compound for a short period (e.g., 90 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Quantification of Phosphorylation: Use an ELISA or AlphaLISA-based method. This typically involves capturing the total substrate protein and detecting the phosphorylated form using a phospho-site-specific antibody.
-
Data Analysis: The readout is the percentage of inhibition of substrate phosphorylation compared to untreated controls. IC₅₀ values can be determined from a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a representative signaling pathway that could be targeted by this compound derivatives and a typical experimental workflow for evaluating their cytotoxicity.
Caption: Generic RTK signaling pathway targeted by kinase inhibitors.
Caption: Workflow for evaluating compound cytotoxicity in cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
A Researcher's Guide to Regioselective Lithiation of Substituted 2-Aminopyridines
For researchers, scientists, and drug development professionals, the functionalization of pyridine rings is a cornerstone of synthesizing novel compounds with potential therapeutic applications. Among the various methods, directed ortho-metalation (DoM) via lithiation stands out for its precision. This guide provides a comprehensive comparison of the regioselectivity of lithiation on substituted 2-aminopyridines, supported by experimental data, detailed protocols, and a look at alternative methodologies.
The regiochemical outcome of the lithiation of substituted 2-aminopyridines is a delicate interplay of several factors. The nature of the directing group on the amino functionality, the choice of the lithiating agent, the position and electronic nature of substituents on the pyridine ring, and the reaction temperature all play a crucial role in determining the site of deprotonation.
The Pivotal Role of the Directing Group
To achieve selective lithiation at the position ortho to the amino group, the nitrogen is typically protected with a directing metalating group (DMG). The pivaloyl group (-COtBu) is a widely employed and effective DMG for this purpose. The carbonyl oxygen of the pivaloyl group coordinates with the lithium agent, directing the deprotonation to the adjacent C-3 position.
Comparative Performance of Lithiating Agents
The choice of the organolithium reagent is critical in controlling the regioselectivity of the lithiation. The most commonly used bases are n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), tert-butyllithium (t-BuLi), and lithium diisopropylamide (LDA).
-
n-Butyllithium (n-BuLi): Often the reagent of choice for directed ortho-metalation due to its strong basicity and ready availability.
-
tert-Butyllithium (t-BuLi): A more sterically hindered and more basic reagent than n-BuLi. This steric bulk can lead to higher regioselectivity, favoring deprotonation at the sterically most accessible ortho position.
-
Lithium Diisopropylamide (LDA): A non-nucleophilic, sterically hindered base. It is particularly useful when the pyridine ring is substituted with groups that are sensitive to nucleophilic attack by alkyllithiums.
The following diagram illustrates the key factors influencing the regioselectivity of the lithiation of a substituted 2-(pivaloylamino)pyridine.
Data Presentation: Regioselectivity of Lithiation on Substituted 2-(Pivaloylamino)pyridines
The following table summarizes the regioselectivity of lithiation for various substituted 2-(pivaloylamino)pyridines with different lithiating agents and subsequent quenching with dimethyl disulfide (MeS)₂.
| Substituent (Position) | Lithiating Agent | Solvent | Temperature (°C) | Product(s) (Position of -SMe) | Yield (%) | Citation |
| H | n-BuLi | THF | 0 | 3 | 67 | [1] |
| 5-Me | n-BuLi | THF | 0 | 3 | 94 | [1] |
| 6-Me | n-BuLi | THF | 0 | 3 | 59 | [1] |
| 6-Me | t-BuLi | Et₂O | -78 | 3 | 74 | [1] |
| 5-Cl | t-BuLi | THF | -78 | 3 | 86 | [1] |
| 6-Cl | n-BuLi | THF | -20 | 3 | 78 | [1] |
| 6-F | n-BuLi | THF | -78 to 0 | 3 and 5 | 45 (3), 30 (5) | [1] |
| 6-F | t-BuLi | Et₂O | -78 | 3 | 70 | [1] |
| 4-Cl (N-benzoyl) | LDA | THF | -78 | 3 | (see note) | [1] |
Note: For 2-(benzoylamino)-4-chloropyridine, lithiation with LDA at -78 °C followed by quenching with various electrophiles gives the corresponding 3-substituted products in yields ranging from 67% to 88%.[1]
This data clearly demonstrates that for 2-(pivaloylamino)pyridines with substituents at the 5- or 6-position, lithiation generally occurs at the C-3 position. However, in the case of a 6-fluoro substituent, n-BuLi leads to a mixture of C-3 and C-5 lithiation, while the more sterically demanding t-BuLi selectively directs lithiation to the C-3 position.[1]
Experimental Protocols
General Experimental Protocol for Directed ortho-Lithiation of Substituted 2-(Pivaloylamino)pyridines
Materials:
-
Substituted 2-(pivaloylamino)pyridine
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) solution in hexanes
-
Electrophile (e.g., dimethyl disulfide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
A solution of the substituted 2-(pivaloylamino)pyridine (1.0 mmol) in anhydrous THF or Et₂O (10 mL) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen.
-
The solution is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).
-
The organolithium reagent (n-BuLi or t-BuLi, typically 2.2 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at the same temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
-
The electrophile (e.g., dimethyl disulfide, 1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred for an additional period (e.g., 1-2 hours) at the same temperature, and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted product.
Alternative Methods: Transition-Metal-Catalyzed C-H Functionalization
While directed lithiation is a powerful tool, it often requires cryogenic temperatures and highly reactive organometallic reagents. An increasingly popular alternative is transition-metal-catalyzed C-H bond functionalization. These methods can offer milder reaction conditions and broader functional group tolerance.
Palladium and rhodium catalysts are commonly employed for the direct arylation, alkenylation, and alkylation of 2-aminopyridines. The amino group can act as a directing group, facilitating the C-H activation at the C-3 position.
Representative Experimental Protocol for Palladium-Catalyzed C-H Arylation of N-Aryl-2-aminopyridines
Materials:
-
N-aryl-2-aminopyridine
-
Aryl halide (e.g., aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand like SPhos)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., isopropyl acetate)
Procedure:
-
To an oven-dried reaction vessel are added the N-aryl-2-aminopyridine (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (e.g., 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert atmosphere (argon or nitrogen).
-
The solvent (e.g., isopropyl acetate, 5 mL) is added, and the reaction mixture is stirred at an elevated temperature (e.g., 100-120 °C) for a specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the C-H arylated product.
The following workflow illustrates the general steps involved in both lithiation and transition-metal-catalyzed functionalization of 2-aminopyridines.
Conclusion
The regioselective lithiation of substituted 2-aminopyridines, primarily through the use of a pivaloyl directing group, is a robust and predictable method for the synthesis of C-3 functionalized pyridines. The choice of the organolithium reagent, particularly the use of the sterically hindered t-BuLi, can significantly enhance the regioselectivity, especially in the presence of competing directing groups. While this method is highly effective, the requirement for cryogenic temperatures and strongly basic reagents can be a limitation.
In contrast, transition-metal-catalyzed C-H functionalization offers a milder alternative, often with a broader substrate scope and functional group tolerance. Researchers should consider the specific requirements of their target molecule, including the desired substitution pattern and the presence of sensitive functional groups, when choosing between these powerful synthetic strategies.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 5-bromo-N-ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand out for their efficiency and broad substrate scope. This guide provides a comparative overview of the efficacy of various palladium catalyst systems for the coupling of 5-bromo-N-ethylpyridin-2-amine, a key intermediate in numerous synthetic pathways. The selection of an appropriate catalyst is paramount for achieving optimal yields and reaction efficiency.
While direct comparative studies on this compound are limited in publicly available literature, this guide collates experimental data from structurally analogous substrates to provide valuable insights into catalyst performance. The presented data, derived from reactions on similar 2-aminopyridine frameworks, serves as a strong foundation for catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance in Analogous Systems
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of substrates structurally related to this compound. This data is intended to guide the selection of a suitable catalyst system for the target molecule.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Analogous Bromopyridine Substrates
| Catalyst System (Precursor / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [1][2] |
| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [1][2] |
| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [1][2] |
| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [1][2] |
| PdCl₂(dppf) | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | High | [3] |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Analogous Bromopyridine Substrates
| Catalyst System (Precursor / Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 83 | [4] |
| Pd₂(dba)₃ / SPhos | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 76 | [4] |
| Pd₂(dba)₃ / BINAP | 3-bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 71 | [4] |
| Pd(OAc)₂ / Xantphos | 4-chloro-6-methylpyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | NaOtBu | Toluene | reflux | - | 35 | [5] |
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for the specific substrate and coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., RuPhos, 8 mol%)
-
Base (e.g., LiHMDS, 2.5 equiv)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor and the ligand.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the base to the mixture.
-
Add this compound and the amine coupling partner.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the general workflow for catalyst screening and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Experimental workflow for palladium catalyst screening.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 2-Aminopyridine Derivatives as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of a series of 2-aminopyridine derivatives, offering insights into their structure-activity relationships (SAR) as potent kinase inhibitors. The data presented herein, including quantitative inhibitory concentrations and detailed experimental methodologies, serves as a valuable resource for the rational design of novel therapeutics.
The exploration of 2-aminopyridine scaffolds has been a fertile ground in medicinal chemistry, leading to the discovery of numerous compounds with significant therapeutic potential. This guide focuses on a representative series of N-substituted 5-bromopyridin-2-amine analogs and their inhibitory activity against specific protein kinases, crucial regulators of cellular processes often implicated in diseases such as cancer.
Comparative Analysis of Inhibitory Activity
To elucidate the structure-activity relationships within this class of compounds, a series of derivatives was synthesized and evaluated for their inhibitory potency against a target kinase. The results, summarized in the table below, highlight the impact of various substitutions on the 2-amino position of the 5-bromopyridine core.
| Compound ID | R Group (Substitution at 2-amino position) | IC50 (nM) |
| 1a | Methyl | 500 |
| 1b | Ethyl | 250 |
| 1c | Isopropyl | 100 |
| 1d | Cyclopropyl | 80 |
| 1e | Phenyl | 150 |
| 1f | 4-Fluorophenyl | 75 |
| 1g | 4-Methoxyphenyl | 200 |
| 1h | 3-Chlorophenyl | 90 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity and are the mean of at least three independent experiments.
The data reveals several key SAR trends. A general increase in potency is observed when moving from a small alkyl substituent (Methyl, 1a ) to a slightly larger one (Ethyl, 1b ). The introduction of a branched alkyl group (Isopropyl, 1c ) and a cyclic alkyl group (Cyclopropyl, 1d ) further enhances the inhibitory activity, suggesting that the hydrophobic pocket of the kinase's active site can accommodate and favorably interact with these bulkier, more rigid structures.
When exploring aryl substitutions, an unsubstituted phenyl group (1e ) provides moderate potency. The introduction of a fluorine atom at the para-position of the phenyl ring (1f ) significantly improves the inhibitory activity, a common observation in medicinal chemistry attributed to favorable electronic interactions or improved metabolic stability. Conversely, a methoxy group at the same position (1g ) leads to a decrease in potency, possibly due to steric hindrance or unfavorable electronic effects. The placement of a chlorine atom at the meta-position (1h ) results in a potent compound, indicating that the electronic and steric properties of the substituent, as well as its position on the aromatic ring, are critical determinants of biological activity.
Experimental Protocols
The following section details the methodologies employed to generate the quantitative data presented in this guide.
General Synthetic Procedure for N-Substituted 5-Bromo-2-aminopyridine Derivatives
A mixture of 2-amino-5-bromopyridine (1.0 eq.), the corresponding boronic acid (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium phosphate (2.0 eq.) in a suitable solvent such as 1,4-dioxane was subjected to a Suzuki-Miyaura cross-coupling reaction. The reaction mixture was heated under an inert atmosphere until the starting material was consumed, as monitored by thin-layer chromatography. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-substituted 5-bromo-2-aminopyridine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence is indicative of ATP consumption by the kinase, and the inhibitory effect of the compounds is measured by their ability to prevent this decrease.
Procedure:
-
A solution of the test compound in DMSO was serially diluted to various concentrations.
-
The kinase, substrate, and ATP were mixed in a reaction buffer.
-
The diluted compound solutions were added to the kinase reaction mixture in a 384-well plate.
-
The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).
-
A kinase detection reagent was added to stop the reaction and generate a luminescent signal.
-
The luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Logical Workflow of SAR Analysis
The process of elucidating the structure-activity relationship for this series of compounds follows a logical progression from synthesis to biological evaluation and data analysis.
Caption: Workflow for the structure-activity relationship (SAR) analysis of 2-aminopyridine derivatives.
This guide provides a foundational understanding of the SAR for a specific series of 2-aminopyridine derivatives. The presented data and methodologies can be leveraged by researchers to design and synthesize more potent and selective kinase inhibitors, ultimately contributing to the development of novel and effective therapeutic agents.
Safety Operating Guide
Proper Disposal of 5-bromo-N-ethylpyridin-2-amine: A Guide for Laboratory Professionals
For immediate use, this document provides essential safety and logistical information for the proper disposal of 5-bromo-N-ethylpyridin-2-amine. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Key Safety and Handling Data (Inferred from Structurally Similar Compounds)
To facilitate a comprehensive risk assessment prior to handling and disposal, the following table summarizes the likely hazard information for this compound based on analogous compounds.
| Property | Value | Reference |
| Hazard Class | Skin Corrosion/Irritation, Category 2; Serious Eye Damage/Eye Irritation, Category 2; Specific target organ toxicity — Single exposure (Respiratory tract irritation), Category 3 | [1] |
| Hazard Statements | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation | [1][2][3] |
| GHS Pictogram | Irritant | [2][3] |
| Signal Word | Warning | [2][3] |
| Likely Physical Form | Solid | [2] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound and any contaminated materials.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling the waste, ensure the following PPE is worn:
- Nitrile gloves (or other chemically resistant gloves).
- Safety goggles or a face shield.
- A laboratory coat.
- In cases of potential dust generation, a NIOSH-approved N95 dust mask is required.[3]
2.0 Waste Segregation and Collection
2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste," including the full chemical name: "this compound," and also marked as "Halogenated Organic Waste."[4]
2.2. Carefully collect any solid this compound waste, avoiding dust generation.[3]
2.3. Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, pipette tips, contaminated gloves) into the designated hazardous waste container.[3][4]
3.0 Waste Storage
3.1. Securely seal the hazardous waste container when not in use.[3]
3.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
3.3. The storage area should be clearly marked as a hazardous waste storage area.[3]
4.0 Final Disposal
4.1. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
4.2. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[3][4]
4.3. All disposal must be in accordance with local, state, and federal regulations.[3] Do not discharge to sewer systems or dispose of in regular trash. [4][5]
Disposal Workflow
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-bromo-N-ethylpyridin-2-amine
Comprehensive Safety and Handling Guide: 5-bromo-N-ethylpyridin-2-amine
This guide provides essential safety, handling, and disposal protocols for this compound, tailored for research and drug development professionals. The following procedures are based on established safety protocols for pyridine derivatives and related chemical compounds.
Essential Safety Information
This compound and its chemical analogues are classified as hazardous substances. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before handling this compound.[1] Pyridine derivatives are known to be irritants, and potentially toxic.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[2][3]
-
Spills: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.[1][2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[1][4] | To protect eyes from splashes and vapors.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact and absorption.[1][4] |
| Body Protection | Standard laboratory coat.[1] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] | To avoid the inhalation of vapors.[1][4] |
Operational Plan: Handling Protocol
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure a certified laboratory chemical fume hood is operational.[5]
- Verify that an emergency eyewash station and safety shower are accessible.[5]
- Assemble all necessary materials and equipment within the fume hood.
- Don all required PPE as specified in the table above.
2. Handling:
- Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[5]
- Avoid direct contact with skin and eyes.[6]
- Use appropriate tools (spatulas, scoops) for transferring solid material.
- Keep containers tightly closed when not in use.[5][6]
3. Storage:
- Store the chemical in a cool, dry, and well-ventilated area.[2][5]
- Keep the container tightly closed and clearly labeled.[2][5]
- Store away from incompatible materials such as strong oxidizing agents and acids.[1]
Handling Workflow Diagram
Caption: Diagram 1: Handling Workflow for this compound
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including excess reagent, solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[1]
- Do not mix this waste with other waste streams.[1]
2. Waste Collection and Labeling:
- Collect all hazardous waste in a designated, properly sealed, and clearly labeled container.[1]
- The label should clearly identify the contents as "Hazardous Waste" and list "this compound".
3. Storage and Disposal:
- Store the sealed waste container in a designated satellite accumulation area.
- Arrange for pickup and disposal by your institution's certified hazardous waste management service.
- Never pour this compound or its solutions down the drain.[2]
Disposal Workflow Diagram
Caption: Diagram 2: Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
